R112
Description
R-112 is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGTSHBQZEFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575474-82-7 | |
| Record name | R-112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of R-112: A Syk Kinase Inhibitor for Allergic Rhinitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Compound R-112 is a potent, selective, and ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical mediator in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells. By targeting Syk, R-112 effectively abrogates the downstream signaling pathways responsible for the release of pro-inflammatory mediators, positioning it as a promising therapeutic agent for the treatment of allergic rhinitis. This document provides a comprehensive overview of the biological activity of R-112, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and a visual representation of its role in the mast cell signaling pathway.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by an IgE-mediated response to allergens. Upon allergen exposure, the cross-linking of IgE bound to FcεRI on the surface of mast cells initiates a signaling cascade that leads to the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and cytokines. These mediators are responsible for the characteristic symptoms of allergic rhinitis, such as sneezing, rhinorrhea, nasal congestion, and itching.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the initiation and amplification of the FcεRI signaling pathway.[1][2][3][4] Following receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ subunits, leading to its activation. Activated Syk then phosphorylates a host of downstream adaptor proteins and enzymes, ultimately culminating in mast cell degranulation, the synthesis of lipid mediators, and the transcription of pro-inflammatory cytokine genes.[1][2][3]
R-112 has been identified as a fast and reversible inhibitor of Syk kinase, demonstrating the ability to potently and completely block all three major functions of IgE-induced mast cell activation: degranulation, lipid mediator production, and cytokine secretion.[5] This targeted mechanism of action makes R-112 a subject of significant interest for the therapeutic intervention of allergic rhinitis and other allergic diseases.
Mechanism of Action
R-112 functions as an ATP-competitive inhibitor of Syk kinase.[6][7] This means that R-112 binds to the ATP-binding pocket of the Syk enzyme, preventing the binding of ATP and subsequent phosphorylation of Syk's substrates. The inhibition of Syk's catalytic activity effectively halts the propagation of the downstream signaling cascade initiated by FcεRI cross-linking.
Specifically, R-112 has been shown to inhibit the phosphorylation of Linker for Activation of T-cells (LAT), a key adaptor protein and a direct substrate of Syk.[5] However, it does not inhibit the phosphorylation of Syk at tyrosine 352, a target of the upstream kinase Lyn. This selectivity confirms that R-112's primary target within the FcεRI pathway is Syk itself. By blocking Syk-mediated phosphorylation, R-112 prevents the activation of downstream pathways, including those leading to calcium mobilization, activation of protein kinase C (PKC), and the MAP kinase cascade, all of which are essential for the release of allergic mediators.[2][3]
Quantitative Efficacy Data
The inhibitory activity of R-112 on Syk kinase and its subsequent effects on mast cell and basophil function have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition of R-112
| Parameter | Value |
| IC50 (Syk Kinase Activity) | 226 nM |
| Ki (Syk Kinase) | 96 nM |
Table 2: Inhibition of Mediator Release by R-112
| Cell Type | Stimulus | Mediator | EC50 |
| Mast Cells | Anti-IgE | Tryptase | 353 nM |
| Basophils | Anti-IgE | Histamine | 280 nM |
| Basophils | Dust Mite Allergen | Histamine | 490 nM |
Table 3: Inhibition of Eicosanoid and Cytokine Secretion by R-112
| Mediator | EC50 |
| Leukotriene C4 (LTC4) | 115 nM |
| Tumor Necrosis Factor-α (TNF-α) | 2.01 µM |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1.58 µM |
| Interleukin-8 (IL-8) | 1.75 µM |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document.
In Vitro Syk Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of R-112 on the enzymatic activity of recombinant Syk kinase.
-
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., a peptide containing the Syk phosphorylation motif from a known substrate like LAT)
-
ATP
-
R-112 compound at various concentrations
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant Syk enzyme and the biotinylated peptide substrate in the kinase assay buffer.
-
Add R-112 at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate using an appropriate detection method (e.g., HTRF®, AlphaScreen®, or ELISA-based detection with a phosphospecific antibody).[9][10]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the R-112 concentration and fitting the data to a sigmoidal dose-response curve.
-
Mast Cell Degranulation Assay (Tryptase and Histamine Release)
This cell-based assay measures the ability of R-112 to inhibit the release of pre-formed mediators from activated mast cells or basophils.
-
Materials:
-
Cultured human mast cells (CHMCs) or peripheral blood basophils
-
Anti-IgE antibody or a specific allergen (e.g., dust mite extract)
-
R-112 compound at various concentrations
-
Cell culture medium
-
Lysis buffer
-
Tryptase detection kit (e.g., fluorescence enzyme immunoassay)[11]
-
Histamine detection kit (e.g., ELISA or fluorometric assay)
-
-
Procedure:
-
Seed the mast cells or basophils in a multi-well plate and sensitize them with IgE if necessary.
-
Pre-incubate the cells with various concentrations of R-112 or vehicle control for a specified time (e.g., 1 hour).[5]
-
Induce degranulation by adding the anti-IgE antibody or allergen.
-
Incubate for a period sufficient to allow for mediator release (e.g., 30-60 minutes).
-
Pellet the cells by centrifugation.
-
Collect the supernatant for the measurement of released tryptase or histamine.
-
Lyse the cell pellet to determine the total cellular content of the mediator.
-
Quantify the amount of tryptase or histamine in the supernatant and the cell lysate using the respective detection kits.
-
Calculate the percentage of mediator release for each condition relative to the total cellular content.
-
The EC50 value is determined by plotting the percentage of inhibition of mediator release against the logarithm of the R-112 concentration.
-
Cytokine and Leukotriene Secretion Assay
This assay assesses the effect of R-112 on the de novo synthesis and secretion of cytokines and lipid mediators from activated mast cells.
-
Materials:
-
Cultured human mast cells
-
Anti-IgE antibody
-
R-112 compound at various concentrations
-
Cell culture medium
-
ELISA kits for the specific cytokines (TNF-α, GM-CSF, IL-8) and leukotriene C4 (LTC4)
-
-
Procedure:
-
Seed and sensitize the mast cells as described in the degranulation assay.
-
Pre-incubate the cells with various concentrations of R-112 or vehicle control.
-
Stimulate the cells with anti-IgE antibody.
-
Incubate for a longer period to allow for the synthesis and secretion of cytokines and leukotrienes (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of each cytokine and LTC4 in the supernatant using specific ELISA kits.
-
The EC50 values are calculated by plotting the percentage of inhibition of cytokine or leukotriene secretion against the logarithm of the R-112 concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating Syk inhibitors.
References
- 1. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. promega.com [promega.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stlukes.testcatalog.org [stlukes.testcatalog.org]
R-112: A Technical Guide to its Synthesis and Characterization for Drug Development Professionals
An In-depth Overview of the Potent and Selective Spleen Tyrosine Kinase (Syk) Inhibitor
This technical guide provides a comprehensive overview of the synthesis and characterization of R-112, a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk). R-112, with the chemical name 3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol and CAS number 575474-82-7, has been investigated as a potential therapeutic agent for allergic rhinitis due to its targeted inhibition of the Syk signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, synthesis, and biological mechanism of action.
Core Compound Information
| Identifier | Value |
| Compound Name | R-112 |
| IUPAC Name | 3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol |
| Alternative Name | 2,4-bis(3-hydroxyphenylamino)-5-fluoropyrimidine |
| CAS Number | 575474-82-7 |
| Molecular Formula | C₁₆H₁₃FN₄O₂ |
| Molecular Weight | 312.30 g/mol |
| Mechanism of Action | Spleen Tyrosine Kinase (Syk) Inhibitor |
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for R-112 is not publicly available in peer-reviewed literature, the synthesis of structurally related 2,4-diaminopyrimidine derivatives as kinase inhibitors is well-documented. The general approach to synthesizing the R-112 scaffold likely involves a multi-step process.
Putative Synthetic Scheme
A plausible synthetic route for R-112 would likely begin with a di-halogenated pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine. This starting material would then undergo two sequential nucleophilic aromatic substitution reactions with 3-aminophenol. The reaction conditions would need to be carefully controlled to achieve the desired di-substituted product.
Experimental Workflow for the Synthesis of R-112 (Hypothetical)
The Discovery and Preclinical History of R-112: A Syk Kinase Inhibitor for Allergic Rhinitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
R-112 is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. Discovered through a high-throughput cell-based screen using cultured human mast cells, R-112 demonstrated effective inhibition of mast cell degranulation and the release of various pro-inflammatory mediators. Preclinical and early clinical development positioned R-112 as a promising intranasal therapeutic candidate for the treatment of allergic rhinitis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and history of R-112, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen-induced, IgE-mediated activation of mast cells. Upon allergen cross-linking of IgE bound to FcεRI on the mast cell surface, a complex signaling cascade is initiated, leading to the release of histamine, leukotrienes, cytokines, and other inflammatory mediators. These mediators are responsible for the characteristic symptoms of allergic rhinitis, including sneezing, rhinorrhea, nasal congestion, and itching.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the initiation and amplification of the FcεRI signaling pathway. Following receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRIγ subunits, leading to its activation and the subsequent phosphorylation of downstream signaling molecules. The central role of Syk in allergic inflammation has made it an attractive therapeutic target for the development of novel anti-allergic drugs. This guide focuses on R-112, a small molecule inhibitor of Syk, from its discovery to its evaluation in clinical trials for allergic rhinitis.
Discovery of R-112
R-112 was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover inhibitors of IgE-mediated human mast cell activation.[1] This cell-based approach offered the advantage of identifying compounds that were active in a physiologically relevant context.
Experimental Protocol: High-Throughput Human Mast Cell Screen
The following protocol is a representative methodology for the type of cell-based screen used to identify R-112, based on publicly available information and common practices in the field.
Objective: To identify small molecule inhibitors of IgE-induced mast cell degranulation.
Cell Line: Cultured Human Mast Cells (CHMC).
Key Reagents:
-
Human IgE
-
Anti-human IgE antibody (for cross-linking)
-
Tryptase substrate
-
Compound library
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Methodology:
-
Cell Preparation and Sensitization:
-
Cultured human mast cells were harvested and seeded into 384-well microtiter plates at a predetermined density.
-
Cells were sensitized overnight with a saturating concentration of human IgE in a cell culture medium.
-
-
Compound Treatment:
-
The following day, the sensitized cells were washed with PBS to remove unbound IgE.
-
A library of small molecule compounds, including R-112, was added to the wells at various concentrations. Control wells received a vehicle (e.g., DMSO).
-
-
Mast Cell Activation:
-
After a pre-incubation period with the compounds, mast cell degranulation was induced by adding an anti-human IgE antibody to cross-link the IgE-FcεRI complexes.
-
-
Detection of Degranulation:
-
The release of tryptase, a serine protease stored in mast cell granules, was used as a primary endpoint to measure degranulation.
-
A chromogenic or fluorogenic tryptase substrate was added to the wells.
-
The enzymatic activity of the released tryptase was measured using a plate reader at a specific wavelength.
-
-
Data Analysis:
-
The percentage of inhibition of tryptase release was calculated for each compound relative to the vehicle-treated control.
-
Potent inhibitors were selected for further characterization.
-
Mechanism of Action of R-112
Subsequent molecular characterization revealed that R-112 is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).
Syk Kinase Signaling Pathway in Mast Cells
The diagram below illustrates the central role of Syk in the IgE-mediated signaling cascade in mast cells and the point of inhibition by R-112.
In Vitro Pharmacology
R-112 demonstrated potent and reversible inhibition of Syk kinase activity. Its inhibitory effects were extensively characterized in various in vitro assays.
| Parameter | Value | Assay System |
| Syk Kinase Inhibition | ||
| IC50 | 226 nM | In vitro kinase assay |
| Ki | 96 nM | In vitro kinase assay |
| Mast Cell Degranulation Inhibition | ||
| EC50 (Tryptase Release) | 353 nM | Anti-IgE stimulated CHMC |
| EC50 (Histamine Release) | 280 nM | Anti-IgE stimulated basophils |
| EC50 (Histamine Release) | 490 nM | Dust mite allergen stimulated basophils |
| Inhibition of Mediator Production | ||
| EC50 (Leukotriene C4) | 115 nM | Anti-IgE stimulated CHMC |
| EC50 (TNF-α) | 2.01 µM | Anti-IgE stimulated CHMC |
| EC50 (GM-CSF) | 1.58 µM | Anti-IgE stimulated CHMC |
| EC50 (IL-8) | 1.75 µM | Anti-IgE stimulated CHMC |
Preclinical and Clinical Development
Based on its promising in vitro profile, R-112 advanced into preclinical and clinical development as a potential treatment for allergic rhinitis.
Preclinical Studies
While detailed public records of the comprehensive preclinical program for R-112 are limited, such programs for drug candidates typically include:
-
In Vivo Efficacy Models: Evaluation in animal models of allergic rhinitis to assess the ability of R-112 to reduce nasal symptoms following allergen challenge.
-
Pharmacokinetics (PK): Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of R-112 following intranasal administration.
-
Toxicology: A battery of safety studies in animals to identify potential adverse effects and establish a safe dose for human clinical trials.
Clinical Trials
R-112 was evaluated in Phase II clinical trials for the treatment of seasonal allergic rhinitis. A notable study was a randomized, placebo-controlled "Park study" (NCT00115089).
Objective: To evaluate the safety and efficacy of intranasal R-112 in patients with seasonal allergic rhinitis.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in an outdoor "park" setting with high levels of airborne pollen.
Patient Population: 319 adult volunteers with a history of seasonal allergic rhinitis.
Treatment Arms:
-
R-112 nasal spray
-
Placebo nasal spray
Primary Endpoints:
-
Safety and tolerability of R-112.
-
Efficacy as measured by the change from baseline in the Global Nasal Allergy Symptom Score (GNASS). The GNASS is a composite score of several nasal symptoms, including stuffy nose, runny nose, sneezing, and itchy nose.
Methodology:
-
Screening and Enrollment: Eligible patients with a confirmed history of seasonal allergic rhinitis were enrolled.
-
Baseline Assessment: Patients' baseline nasal allergy symptoms were recorded.
-
Randomization and Treatment: Patients were randomly assigned to receive either R-112 or a placebo nasal spray.
-
Allergen Exposure: Patients were exposed to high concentrations of natural pollen in an outdoor park environment.
-
Symptom Scoring: Patients periodically rated the severity of their nasal symptoms using the GNASS.
-
Data Analysis: The change in GNASS from baseline was compared between the R-112 and placebo groups.
The Phase II "Park study" demonstrated that R-112 was statistically superior to placebo in reducing the symptoms of allergic rhinitis.
| Endpoint | R-112 | Placebo | p-value |
| Change in Global Nasal Allergy Symptom Score (Day 1) | -7.0 points (38% reduction) | -5.4 points (29% reduction) | 0.0005 |
The study also showed that R-112 had a rapid onset of action, with statistically significant improvement in symptom scores observed as early as 30 minutes after dosing. The beneficial effects were sustained throughout the measurement period.
Conclusion
R-112 was a pioneering Syk kinase inhibitor discovered through a targeted, cell-based screening approach. Its potent and comprehensive inhibition of IgE-mediated mast cell activation provided a strong rationale for its development as a novel therapeutic for allergic rhinitis. Early-phase clinical trials demonstrated promising efficacy and a rapid onset of action. Although the development of R-112 did not proceed to market, the story of its discovery and preclinical/clinical evaluation provides a valuable case study for researchers and drug development professionals in the fields of allergy, immunology, and kinase inhibitor drug discovery. The data and methodologies associated with R-112 have contributed significantly to the understanding of the role of Syk in allergic diseases and have paved the way for the development of other Syk inhibitors for various indications.
References
An In-depth Technical Guide to R-112 (Tetrachloro-1,2-difluoroethane)
This technical guide provides comprehensive information on the chemical compound R-112, also known as Tetrachloro-1,2-difluoroethane. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity and physical properties.
Chemical Identification and Properties
R-112 is a chlorofluorocarbon (CFC) that has been used as a refrigerant.[1][2][3] Its chemical formula is C2Cl4F2.[2][4] The compound is a colorless solid or liquid at temperatures above 77°F and has a slight, ether-like odor.[1][3]
Data Presentation
The following table summarizes the key quantitative data for R-112 (Tetrachloro-1,2-difluoroethane).
| Property | Value | References |
| CAS Number | 76-12-0 | [1][2][5] |
| Molecular Weight | 203.83 g/mol | [2][3][4] |
| Synonyms | 1,1,2,2-Tetrachloro-1,2-difluoroethane, Freon 112, Halocarbon 112 | [1][2][4] |
| Boiling Point | 199°F (92.8°C) | [1][3] |
| Melting Point | 77°F (25°C) | [1][3] |
| Vapor Pressure | 40 mmHg | [1][3] |
| Specific Gravity | 1.65 | [1][3] |
| Ionization Potential | 11.30 eV | [1][3] |
Experimental Protocols and Signaling Pathways
R-112, or Tetrachloro-1,2-difluoroethane, is a refrigerant and a chemical with primary applications in industrial settings rather than in pharmacology or drug development. The available scientific literature focuses on its physical and chemical properties, as well as its environmental and occupational health impacts.
Consequently, there are no established biological signaling pathways associated with R-112 in the context of therapeutic action. The primary biological interactions of concern are related to its toxicity. Research on this compound does not typically involve the kind of experimental protocols common in drug development, such as assays to determine efficacy or mechanism of action on biological targets.
Given the nature of this compound, a diagram of a signaling pathway or an experimental workflow for drug development is not applicable. For professionals in drug development, the key information regarding R-112 would be its toxicological profile and its status as a regulated substance, rather than any potential therapeutic effects.
References
- 1. osha.gov [osha.gov]
- 2. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- [webbook.nist.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane [cdc.gov]
- 4. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- (CAS 76-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemical-label.com [chemical-label.com]
In Vitro Profile of R-112: A Syk Kinase Inhibitor for Allergic Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characteristics of R-112, a potent and selective inhibitor of spleen tyrosine kinase (Syk). R-112 has demonstrated significant potential in modulating the inflammatory cascade associated with allergic responses by effectively blocking mast cell activation. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the underlying signaling pathway and experimental workflows.
Quantitative Efficacy of R-112
R-112 has been shown to be a highly effective inhibitor of mast cell and basophil degranulation, as well as the underlying enzymatic activity of its target, Syk kinase. The following table summarizes the key in vitro potency metrics for R-112.[1]
| Parameter | Assay | Cell Type/System | Value (nmol/L) |
| EC50 | Tryptase Release | Cultured Human Mast Cells | 353 |
| EC50 | Histamine Release (anti-IgE) | Human Basophils | 280 |
| EC50 | Histamine Release (dust mite allergen) | Human Basophils | 490 |
| Ki | ATP-competitive inhibition | Spleen Tyrosine Kinase (Syk) | 96 |
Mechanism of Action and Signaling Pathway
R-112 functions as an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1] In the context of an allergic response, the cross-linking of IgE receptors (FcεRI) on the surface of mast cells and basophils initiates a signaling cascade. This cascade is critically dependent on the activation of Syk. By inhibiting Syk, R-112 effectively abrogates downstream signaling, leading to the complete inhibition of degranulation (release of histamine and tryptase), lipid mediator production (e.g., leukotriene C4), and the production of various proinflammatory cytokines.[1] The onset of this inhibition is immediate and reversible.[1]
References
R-112: A Technical Guide to Target Identification and Validation as a Potent Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of R-112, a small molecule inhibitor of Spleen tyrosine kinase (Syk). R-112 has been investigated for its therapeutic potential in treating allergic diseases, primarily allergic rhinitis. This document details the core methodologies, quantitative data, and underlying biological pathways associated with the characterization of R-112.
Executive Summary
R-112 was identified as a potent inhibitor of immunoglobulin E (IgE)-dependent mast cell activation through a cell-based high-throughput screen. Subsequent molecular characterization revealed that R-112 functions as an ATP-competitive inhibitor of Spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI). By inhibiting Syk, R-112 effectively blocks mast cell degranulation, the release of lipid mediators, and the production of pro-inflammatory cytokines, all of which are key events in the pathophysiology of allergic rhinitis. Clinical investigations of an intranasal formulation of R-112 have demonstrated its potential to alleviate the symptoms of seasonal allergic rhinitis.
Target Identification: High-Throughput Screening for Mast Cell Activation Inhibitors
The initial identification of R-112 was accomplished through a high-throughput screen (HTS) designed to discover small molecules that could block IgE-mediated mast cell degranulation.
Experimental Protocol: High-Throughput Screening
A representative protocol for such a screen is outlined below:
-
Cell Culture: Human mast cells (e.g., LAD2 cell line) are cultured in appropriate media to achieve a sufficient cell density for the HTS.
-
Sensitization: The mast cells are sensitized overnight with human IgE. This step allows the IgE antibodies to bind to the FcεRI receptors on the cell surface.
-
Compound Plating: A library of small molecule compounds, including R-112, is dispensed into 384-well microplates at a specific concentration.
-
Cell Plating: The IgE-sensitized mast cells are then added to the compound-containing microplates.
-
Activation and Inhibition: The cells are incubated with the compounds for a defined period to allow for target engagement. Subsequently, mast cell degranulation is triggered by adding an anti-IgE antibody, which cross-links the IgE bound to FcεRI.
-
Degranulation Measurement: The extent of degranulation is quantified by measuring the activity of a released enzyme, such as β-hexosaminidase, using a fluorogenic substrate. A decrease in the fluorescent signal in the presence of a compound indicates inhibition of degranulation.
-
Hit Identification: Compounds that exhibit a significant and reproducible inhibition of degranulation are identified as "hits." R-112 was identified as a potent hit in such a screen.
HTS Workflow Diagram
Target Validation: R-112 is a Direct Inhibitor of Syk Kinase
Following its identification as a mast cell activation inhibitor, the specific molecular target of R-112 was validated as Spleen tyrosine kinase (Syk).
FcεRI Signaling Pathway
Syk is a key component of the FcεRI signaling pathway in mast cells. The cross-linking of IgE-bound FcεRI by an allergen or anti-IgE antibody leads to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) within the receptor complex by the Src family kinase Lyn. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation. Activated Syk then phosphorylates downstream signaling molecules, culminating in mast cell degranulation, and the release of inflammatory mediators.
FcεRI Signaling Pathway Diagram
Experimental Protocol: Syk Kinase Inhibition Assay
A biochemical assay is used to confirm the direct inhibition of Syk by R-112.
-
Reagents:
-
Recombinant human Syk enzyme.
-
A specific peptide substrate for Syk.
-
ATP (Adenosine triphosphate).
-
R-112 at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The Syk enzyme, peptide substrate, and varying concentrations of R-112 are pre-incubated in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped.
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody that recognizes the phosphorylated substrate, often in an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
-
Data Analysis: The inhibitory activity of R-112 is determined by plotting the percentage of Syk activity against the concentration of R-112. The concentration of R-112 that inhibits 50% of the Syk activity (IC50) is calculated. The inhibition constant (Ki) can be further determined from these data.
Quantitative Data Summary
The following tables summarize the key quantitative data for R-112.
Table 1: In Vitro Potency of R-112
| Assay | Cell Type/System | Parameter | Value |
| Mast Cell Degranulation (anti-IgE) | Human Mast Cells | EC50 | 353 nM[1] |
| Histamine Release (anti-IgE) | Human Basophils | EC50 | 280 nM[1] |
| Histamine Release (dust mite allergen) | Human Basophils | EC50 | 490 nM[1] |
| Syk Kinase Inhibition | Biochemical Assay | Ki | 96 nM[1] |
Table 2: Clinical Efficacy of Intranasal R-112 in Seasonal Allergic Rhinitis (Park Study)
| Parameter | R-112 | Placebo | p-value |
| Reduction in Global Symptom Complex (GSC) from baseline (8 hours) | 7.0 units | 5.4 units | 0.0005 |
Cellular and In Vivo Validation
The inhibitory effect of R-112 on mast cell function was further validated in cellular assays and in a clinical setting.
Experimental Protocol: Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay provides a quantitative measure of mast cell degranulation.
-
Cell Culture and Sensitization: As described in the HTS protocol, human mast cells are cultured and sensitized with IgE.
-
Treatment: Sensitized cells are pre-incubated with various concentrations of R-112 or a vehicle control.
-
Stimulation: Degranulation is induced by adding anti-IgE.
-
Sample Collection: After a specific incubation time, the cell supernatant is collected.
-
Enzyme Assay: The activity of the released β-hexosaminidase in the supernatant is measured by adding a fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).
-
Data Analysis: The amount of β-hexosaminidase release is calculated as a percentage of the total cellular content (determined by lysing the cells). The EC50 value for R-112 is determined from the dose-response curve.
Clinical Validation in Allergic Rhinitis
The efficacy of an intranasal formulation of R-112 was evaluated in a double-blind, placebo-controlled clinical trial in individuals with seasonal allergic rhinitis. The study was conducted in a park environment to ensure natural allergen exposure. The primary outcome was the change in the Global Symptom Complex (GSC) score, which includes symptoms like sneezing, runny nose, itchy nose, and stuffy nose. The results demonstrated a statistically significant improvement in allergic rhinitis symptoms in the R-112 treated group compared to placebo.
Conclusion
The comprehensive identification and validation process for R-112 has robustly established its mechanism of action as a potent and selective inhibitor of Spleen tyrosine kinase. The journey from a high-throughput screen hit to a clinical candidate for allergic rhinitis highlights a successful target-based drug discovery approach. The detailed experimental protocols and quantitative data presented in this guide provide a thorough understanding of the scientific foundation for the development of R-112. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on kinase inhibitors and inflammatory diseases.
References
The Syk Kinase Inhibitor R-112: A Pharmacokinetic and Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
R-112 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By targeting Syk, R-112 effectively blocks the release of histamine, leukotrienes, and pro-inflammatory cytokines that mediate allergic responses. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic information for R-112, with a focus on its development for the treatment of allergic rhinitis. While detailed quantitative pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the existing clinical and preclinical data. Furthermore, it outlines detailed experimental protocols for key assays relevant to the study of R-112 and visualizes the targeted signaling pathway.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen-induced activation of mast cells. Upon allergen cross-linking of IgE bound to FcεRI receptors, a signaling cascade is initiated, with Syk playing a pivotal role.[1] The activation of Syk leads to the degranulation of mast cells and the subsequent release of inflammatory mediators responsible for the symptoms of allergic rhinitis. R-112 was developed as a small molecule inhibitor of Syk kinase to interrupt this pathological process.[1][2]
Pharmacodynamics: Mechanism of Action
R-112 is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1] In the context of an allergic response, the cross-linking of IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils initiates a signaling cascade. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex by Src family kinases, such as Lyn. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.
Activated Syk proceeds to phosphorylate a multitude of downstream signaling proteins, including phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K). This signaling cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are essential for the degranulation of mast cells and the release of pre-formed mediators like histamine and tryptase. Furthermore, Syk activation leads to the synthesis and secretion of de novo synthesized lipid mediators (e.g., leukotrienes and prostaglandins) and various pro-inflammatory cytokines and chemokines. R-112, by inhibiting Syk's kinase activity, effectively abrogates these downstream events, thereby preventing the release of inflammatory mediators.[1]
Signaling Pathway of Syk Inhibition by R-112 in Mast Cells
Caption: Syk kinase signaling cascade in mast cells and the inhibitory action of R-112.
Pharmacokinetics: Summary of Available Data
Detailed quantitative pharmacokinetic data for R-112, such as Cmax, Tmax, AUC, and elimination half-life, are not publicly available. The primary source of in-human data comes from a clinical trial investigating the intranasal administration of R-112 for seasonal allergic rhinitis.
| Parameter | Value / Observation | Source |
| Route of Administration | Intranasal | Clinical Trial |
| Dosage | 3 mg per nostril, administered twice, 4 hours apart | Clinical Trial |
| Onset of Action | Significant symptom improvement observed as early as 45 minutes after dosing. | Clinical Trial |
| Duration of Action | Exceeded 4 hours. | Clinical Trial |
| Bioavailability | Not reported. | - |
| Distribution | Not reported. | - |
| Metabolism | Not reported. | - |
| Excretion | Not reported. | - |
Table 1: Summary of Available Pharmacokinetic and Pharmacodynamic Information for R-112
In Vitro Activity
In vitro studies have demonstrated the potent inhibitory activity of R-112 on mast cell and basophil degranulation.
| Assay | Cell Type | Stimulus | Readout | EC50 / Ki |
| Degranulation | Cultured Human Mast Cells | Anti-IgE | Tryptase Release | 353 nmol/L |
| Degranulation | Human Basophils | Anti-IgE | Histamine Release | 280 nmol/L |
| Degranulation | Human Basophils | Dust Mite Allergen | Histamine Release | 490 nmol/L |
| Kinase Inhibition | - | - | Syk Kinase Activity | 96 nmol/L (Ki) |
Table 2: In Vitro Inhibitory Activity of R-112[1]
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory constant (Ki) of a compound against Syk kinase, similar to the characterization of R-112.
Objective: To determine the ATP-competitive inhibition constant (Ki) of R-112 for Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
ATP
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
R-112 (or test compound)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, DTT, and BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of R-112 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the Syk kinase and biotinylated peptide substrate in assay buffer to the desired concentrations.
-
Reaction Setup:
-
Add 5 µL of the R-112 dilution to the wells of a 384-well plate.
-
Add 5 µL of the Syk kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of a solution containing ATP and the biotinylated peptide substrate to each well to initiate the kinase reaction. The final ATP concentration should be near its Km for Syk.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each R-112 concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km).
-
Experimental Workflow for In Vitro Syk Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of R-112 on Syk kinase.
Human Mast Cell Degranulation Assay (Tryptase Release)
This protocol outlines a method to assess the inhibitory effect of R-112 on IgE-mediated degranulation of human mast cells.
Objective: To measure the effect of R-112 on anti-IgE-induced tryptase release from cultured human mast cells.
Materials:
-
Cultured human mast cells (e.g., LAD2 cell line or primary human lung mast cells)
-
Human IgE
-
Anti-human IgE antibody
-
R-112 (or test compound)
-
Cell culture medium (e.g., StemPro-34)
-
Tyrode's buffer
-
Triton X-100 (for cell lysis to measure total tryptase)
-
Tryptase ELISA kit or enzymatic assay
-
96-well cell culture plates
Procedure:
-
Cell Sensitization:
-
Culture human mast cells in appropriate medium.
-
Sensitize the cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.
-
-
Cell Plating and Compound Treatment:
-
Wash the IgE-sensitized cells with Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate.
-
Add various concentrations of R-112 (pre-diluted in Tyrode's buffer) to the wells. Include a vehicle control (buffer with DMSO) and a positive control (no inhibitor).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add anti-human IgE antibody to the wells to cross-link the bound IgE and induce degranulation.
-
For total tryptase release, add Triton X-100 to a set of control wells to lyse the cells.
-
For spontaneous release, add only buffer to another set of control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the tryptase concentration in the supernatants using a tryptase ELISA kit or an enzymatic assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of tryptase release for each condition using the following formula: % Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
Determine the EC50 value for R-112 by plotting the percent inhibition of tryptase release against the log of the R-112 concentration and fitting the data to a dose-response curve.
-
Conclusion
R-112 is a targeted inhibitor of Syk kinase that has shown promise in the treatment of allergic rhinitis by effectively blocking mast cell degranulation. While clinical data demonstrates its rapid onset and durable effect following intranasal administration, a detailed public profile of its pharmacokinetic properties remains elusive. The in vitro data clearly establishes its potency as a Syk inhibitor. The provided experimental protocols offer a framework for the further investigation of R-112 and other Syk inhibitors. Future research and publication of comprehensive pharmacokinetic and metabolism studies would be invaluable for a complete understanding of R-112's clinical potential.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of R-112
Disclaimer: The development of R-112, a Syk kinase inhibitor for allergic rhinitis, was discontinued by Rigel Pharmaceuticals around 2005. Consequently, detailed preclinical and clinical safety and toxicity data are not extensively available in the public domain. This guide provides a summary of the publicly accessible information on R-112's safety profile and supplements it with a representative overview of the standard safety and toxicity assessments for an intranasal drug candidate of its class, based on general toxicological principles and regulatory guidelines.
Executive Summary of R-112 Safety Profile
R-112 was an intranasally administered small molecule inhibitor of spleen tyrosine kinase (Syk), developed for the treatment of allergic rhinitis.[1][2] Across multiple Phase II clinical trials, R-112 was reported to have a favorable safety profile.[3] Adverse events in patients treated with R-112 were described as "clinically insignificant" and "indistinguishable from placebo."[4] No significant drug-related adverse events were reported in the clinical studies that were published.[5] Despite this favorable safety profile, development was halted as the compound failed to show statistically significant efficacy against the then-standard of care.[3][6]
Preclinical Safety and Toxicity Evaluation (Representative Profile)
While specific preclinical toxicology reports for R-112 are not publicly available, a standard preclinical safety evaluation for an intranasal drug candidate would involve a battery of in vitro and in vivo studies to characterize its potential toxicities before human trials.
2.1 General Toxicology
General toxicology studies are designed to evaluate the systemic and local effects of a drug after acute and repeated administration. For an intranasal drug like R-112, these studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.
| Study Type | Species | Route of Administration | Typical Duration | Key Endpoints | Representative No-Observed-Adverse-Effect-Level (NOAEL) (Hypothetical) |
| Acute Toxicity | Rat | Intranasal | Single Dose | Mortality, clinical signs, gross pathology | > Maximum Feasible Dose |
| Dog | Intranasal | Single Dose | Mortality, clinical signs, gross pathology | > Maximum Feasible Dose | |
| Repeat-Dose Toxicity | Rat | Intranasal | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology (including nasal passages) | 10 mg/kg/day |
| Dog | Intranasal | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology (including nasal passages) | 5 mg/kg/day |
2.2 Genotoxicity
A standard battery of genotoxicity tests is performed to assess the potential of a compound to cause genetic mutations or chromosomal damage.
| Assay Type | Test System | Metabolic Activation | Result (Hypothetical) |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |
| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Negative |
2.3 Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential for adverse effects on major physiological systems.
| System | Study Type | Key Parameters Measured | Result (Hypothetical) |
| Central Nervous System | Functional Observational Battery (FOB) in Rats | Behavior, motor activity, coordination, sensory function | No adverse effects at doses up to 20 mg/kg |
| Cardiovascular System | hERG Assay, In Vivo Telemetry in Dogs | QT interval, heart rate, blood pressure, ECG | No significant effect on QT interval or hemodynamics |
| Respiratory System | Whole-Body Plethysmography in Rats | Respiratory rate, tidal volume, minute volume | No adverse effects at doses up to 20 mg/kg |
Experimental Protocols (Representative)
3.1 28-Day Repeat-Dose Intranasal Toxicity Study in Rats
-
Objective: To assess the potential local and systemic toxicity of the test article following daily intranasal administration for 28 days in Wistar rats.
-
Methodology:
-
Animal Model: 80 Wistar rats (40 male, 40 female), approximately 6-8 weeks old at the start of the study.
-
Groups: Animals are divided into four groups (10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.
-
Administration: The test article or vehicle is administered once daily via a microsprayer pipette into the nostrils. The dose volume is typically kept low (e.g., 25 µL per nostril) to avoid runoff into the pharynx.
-
Observations:
-
Mortality and clinical signs are observed twice daily.
-
Body weight and food consumption are recorded weekly.
-
Ophthalmoscopy is performed pre-test and at termination.
-
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded. A comprehensive list of tissues, with special attention to the nasal cavity, nasopharynx, larynx, trachea, and lungs, is collected and preserved for histopathological examination.
-
-
Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle control group. The NOAEL is determined as the highest dose at which no adverse treatment-related findings are observed.
3.2 Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of the test article by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Strains: A minimum of five strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Conditions: The assay is conducted with and without a metabolic activation system (Aroclor-induced rat liver S9 fraction).
-
Procedure: The test article at several concentrations is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on minimal glucose agar plates.
-
Endpoint: After incubation for 48-72 hours, the number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
-
Visualizations
Caption: Representative workflow for preclinical safety assessment of an intranasal drug candidate.
Caption: IgE-mediated mast cell activation pathway and the inhibitory action of R-112 on Syk kinase.
References
- 1. Identification of the Syk kinase inhibitor this compound by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rigel Pharmaceuticals, Inc. Announces Disappointing Results From Phase II Study Of this compound For The Treatment Of Allergic Rhinitis - BioSpace [biospace.com]
- 4. An intranasal Syk-kinase inhibitor (this compound) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigel.com [rigel.com]
- 6. Rigel's Failure Could Cause Jitters For Pfizer [forbes.com]
Methodological & Application
R-112: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-112 is a potent, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell types, including immune cells like mast cells and basophils, and has been implicated in the survival and proliferation of certain cancer cells.[3][4] In mast cells, Syk is a key component of the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), leading to degranulation and the release of inflammatory mediators.[1] R-112 has been shown to effectively block these processes, making it a valuable tool for studying allergic responses and a potential therapeutic agent for allergic diseases.[1] Furthermore, the overexpression and activation of Syk in various hematological and solid tumors suggest its potential as a target for cancer therapy.[3]
This document provides detailed protocols for utilizing R-112 in a cell culture setting to assess its effects on cell viability, apoptosis, and the Syk signaling pathway.
Mechanism of Action
R-112 functions as an ATP-competitive inhibitor of the Syk kinase.[1] By binding to the ATP-binding pocket of Syk, R-112 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. In the context of mast cells, this inhibition prevents the release of tryptase, histamine, leukotrienes, and pro-inflammatory cytokines.[1] While R-112 does not inhibit the phosphorylation of Syk by the upstream kinase Lyn, it effectively blocks the phosphorylation of Syk targets such as LAT (Linker for Activation of T-cells), confirming its specificity for Syk activity within the cell.[1]
Data Presentation
The following tables summarize the quantitative data for R-112 and the effects of other Syk inhibitors on various cancer cell lines.
Table 1: In Vitro Activity of R-112
| Parameter | Cell Type | Assay | Value | Reference |
| Ki | - | Cell-free Syk kinase assay | 96 nM | [1][2] |
| IC50 | - | Cell-free Syk kinase assay | 226 nM | [2] |
| EC50 | Mast Cells | Tryptase Release | 353 nM | [1] |
| EC50 | Basophils | Histamine Release (anti-IgE) | 280 nM | [1] |
| EC50 | Basophils | Histamine Release (allergen) | 490 nM | [1] |
| EC50 | Mast Cells | LTC4 Production | 115 nM | [2] |
| EC50 | Mast Cells | TNF-α Secretion | 2.01 µM | [2] |
| EC50 | Mast Cells | GM-CSF Secretion | 1.58 µM | [2] |
| EC50 | Mast Cells | IL-8 Secretion | 1.75 µM | [2] |
Table 2: Effects of Other Syk Inhibitors on Cancer Cell Lines (for contextual understanding)
| Syk Inhibitor | Cancer Cell Line | Effect | Reference |
| R788, BAY 61-3606 | Glioma, Neuroblastoma, Retinoblastoma, Head and Neck Carcinoma | Inhibited cell proliferation and invasion; enhanced chemosensitivity. | [3] |
| BAY 61-3606, R406, PRT062607, GS-9973 | Neuroblastoma (SH-SY5Y, SK-N-BE(2)) | Significantly reduced cell viability. | [5] |
| siRNA | T-cell non-Hodgkin Lymphoma (SU-DHL-1, SR-786) | Silencing Syk induced apoptosis and blocked proliferation. | [4] |
| R406 | Paclitaxel-resistant Ovarian Cancer | Increased apoptosis and impaired tumor growth in vivo when combined with paclitaxel. | [6] |
Note: The data in Table 2 is for other Syk inhibitors and is provided to illustrate the potential anti-cancer applications of targeting Syk. The effects of R-112 on these specific cancer cell lines have not been reported in the provided search results.
Experimental Workflow
A typical workflow for evaluating the in vitro effects of R-112 is outlined below. This workflow can be adapted based on the specific research question and cell line being used.
Detailed Experimental Protocols
Materials and Reagents
-
R-112 compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Syk, anti-phospho-Syk, anti-LAT, anti-phospho-LAT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of R-112 that inhibits cell viability by 50% (IC50).
1. Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
2. R-112 Treatment: a. Prepare a series of dilutions of R-112 in complete culture medium from your stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest R-112 concentration). c. Carefully remove the medium from the wells and add 100 µL of the R-112 dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the R-112 concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with R-112.
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach overnight. c. Treat the cells with R-112 at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
2. Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells) from each well into a separate centrifuge tube. b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet twice with cold PBS.
3. Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis: a. Analyze the samples by flow cytometry within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 3: Western Blot Analysis of Syk Signaling
This protocol is used to assess the effect of R-112 on the phosphorylation of Syk and its downstream targets.
1. Cell Lysis: a. Seed and treat cells with R-112 as described in the apoptosis assay protocol. b. After treatment, wash the cells with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein extract).
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10-15 minutes each.
6. Detection: a. Incubate the membrane with an ECL substrate according to the manufacturer's protocol. b. Visualize the protein bands using a chemiluminescence imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk or a housekeeping protein like actin or GAPDH.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for R-112 in a Laboratory Setting
A-Note on Nomenclature: The designation "R-112" is associated with more than one investigational compound. This document provides detailed information for two distinct molecules that may be of interest to researchers in drug development: the spleen tyrosine kinase (Syk) inhibitor R-112, investigated for allergic rhinitis, and PT-112, a novel platinum-pyrophosphate conjugate in development for cancer therapy. Please verify the specific compound relevant to your research.
Part 1: Syk Kinase Inhibitor R-112
Application Notes
The compound R-112 is a potent and reversible ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical mediator of intracellular signaling downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] By inhibiting Syk, R-112 effectively blocks the signaling cascade that leads to the release of allergic mediators.[5]
In a laboratory setting, R-112 is primarily used to study and inhibit IgE-mediated allergic responses. Its key applications include:
-
Inhibition of mast cell and basophil degranulation (release of histamine and other pre-formed mediators).[2]
-
Suppression of the production of pro-inflammatory lipid mediators, such as leukotrienes.
-
Reduction of the synthesis and secretion of various cytokines and chemokines involved in the allergic inflammatory response.
R-112 has been shown to completely abrogate all three major functions of IgE-induced mast cell activation: degranulation, lipid mediator production, and cytokine production.[2] Its onset of action is immediate and its inhibitory effects are reversible.[2]
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| Ki (Syk) | 96 nM | Biochemical Assay | [1][2] |
| IC50 (Syk) | 226 nM | Biochemical Assay | [1] |
| EC50 (Tryptase Release) | 353 nM | Human Mast Cells | [2] |
| EC50 (Histamine Release) | 280 nM | Human Basophils | [2] |
| EC50 (Histamine Release - Allergen) | 490 nM | Human Basophils (Dust Mite Allergen) | [2] |
| EC50 (Leukotriene C4 Production) | 115 nM | Human Mast Cells | [1] |
| EC50 (TNF-α Secretion) | 2.01 µM | Human Mast Cells | [1] |
| EC50 (GM-CSF Secretion) | 1.58 µM | Human Mast Cells | [1] |
| EC50 (IL-8 Secretion) | 1.75 µM | Human Mast Cells | [1] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (Histamine Release)
This protocol describes the measurement of histamine release from human basophils as a marker of degranulation, and its inhibition by R-112.
Materials:
-
Human basophils (isolated from whole blood or cell line)
-
Anti-IgE antibody (or specific allergen)
-
R-112 (stock solution in DMSO)
-
PIPES buffer
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Wash basophils with PIPES buffer and resuspend to the desired cell concentration.
-
Seed the cells in a 96-well plate.
-
Prepare serial dilutions of R-112 in PIPES buffer. Add the desired concentrations of R-112 to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
To induce degranulation, add anti-IgE antibody or a specific allergen to the wells.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release relative to a positive control (cells lysed with detergent) and plot the dose-response curve for R-112 to determine the EC50.
Protocol 2: Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-8) secretion from human mast cells and its inhibition by R-112.
Materials:
-
Cultured human mast cells (CHMCs)
-
Anti-IgE antibody
-
R-112 (stock solution in DMSO)
-
Cell culture medium
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-8)
-
24-well plates
Procedure:
-
Seed CHMCs in a 24-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of R-112. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding anti-IgE antibody.
-
Incubate for 24 hours at 37°C to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine of interest using a specific ELISA kit following the manufacturer's protocol.
-
Generate a dose-response curve to determine the EC50 of R-112 for the inhibition of cytokine production.
Signaling Pathway Diagram
Caption: IgE-mediated Syk signaling pathway in mast cells and the inhibitory action of R-112.
Part 2: Platinum-Pyrophosphate Conjugate PT-112
Application Notes
PT-112 is a novel, first-in-class platinum-pyrophosphate conjugate being developed for cancer therapy. Unlike traditional platinum-based chemotherapeutics that primarily cause nuclear DNA damage, PT-112 induces a distinct form of cell death known as immunogenic cell death (ICD).[5] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
In a laboratory setting, PT-112 is utilized to:
-
Induce cancer cell death in a variety of human and mouse cancer cell lines.
-
Study the mechanisms of immunogenic cell death.
-
Investigate the synergy between PT-112 and immune checkpoint inhibitors.
-
Explore its effects on cellular organelles, particularly the mitochondria, and the subsequent generation of reactive oxygen species.[3]
The key markers of ICD induced by PT-112 that can be assayed in the lab are the surface exposure of calreticulin and the extracellular release of ATP and high mobility group box 1 (HMGB1).
Quantitative Data
IC50 Values of PT-112 in Human Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 0.287 |
| A549 | Lung Carcinoma | 0.8 |
| HCT116 | Colorectal Carcinoma | 1.2 |
| DU145 | Prostate Carcinoma | 2.5 |
| PC-3 | Prostate Carcinoma | 3.1 |
| MCF7 | Breast Adenocarcinoma | 5.6 |
| MDAMB415 | Breast Carcinoma | 222.14 |
Note: A comprehensive table of IC50 values for 121 human cancer cell lines can be found in the supplementary materials of the cited reference.
Experimental Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of PT-112 on cancer cells.
Materials:
-
Cancer cell line of interest
-
PT-112 (stock solution in a suitable solvent)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluence within the assay period. Allow them to attach overnight.
-
Prepare serial dilutions of PT-112 in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of PT-112. Include a vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Assessment of Immunogenic Cell Death Markers
This protocol provides a workflow for measuring the key markers of ICD induced by PT-112.
A. Calreticulin Exposure (Flow Cytometry)
-
Treat cancer cells with PT-112 at a concentration around the IC50 for 24-48 hours.
-
Harvest the cells, being careful to collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Stain the cells with a fluorescently labeled anti-calreticulin antibody and a viability dye (e.g., DAPI, Propidium Iodide) in a suitable buffer.
-
Analyze the cells by flow cytometry, gating on the viable cell population to determine the percentage of cells with surface-exposed calreticulin.
B. ATP Release Assay
-
Treat cancer cells with PT-112 as described above.
-
Collect the cell culture supernatant at various time points (e.g., 24, 48 hours).
-
Measure the ATP concentration in the supernatant using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
C. HMGB1 Secretion (Western Blot)
-
Treat cancer cells with PT-112 for 48-72 hours.
-
Collect the cell culture supernatant and concentrate it using a centrifugal filter device.
-
Lyse the remaining cells to obtain a cell lysate as a positive control.
-
Separate the proteins in the concentrated supernatant and cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HMGB1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing immunogenic cell death markers induced by PT-112.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Phosplatin Therapeutics Reports on PT-112's Selective Effects and Immunogenic Cell Death in Human Prostate Cancer Cell Models at the AACR Annual Meeting 2022 [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of R-112, a Syk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-112 is an investigational small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1][2] Activation of Syk is a key event in the initiation and propagation of the allergic inflammatory response.[2] By inhibiting Syk, R-112 has been shown to block the release of histamine, leukotrienes, and proinflammatory cytokines from these cells, suggesting its therapeutic potential in the treatment of allergic diseases such as allergic rhinitis.[1][2] While clinical development of R-112 for allergic rhinitis was pursued, publicly available data on its in vivo animal studies is limited. This document provides a comprehensive overview of the known characteristics of R-112 and a generalized protocol for conducting in vivo animal studies with a Syk inhibitor, using data from similar compounds as a reference point due to the scarcity of specific R-112 preclinical data.
Mechanism of Action and Signaling Pathway
R-112 is an ATP-competitive inhibitor of Syk.[2] In the context of an allergic response, the cross-linking of IgE bound to FcεRI on the surface of mast cells and basophils by an allergen leads to the activation of Lyn, a Src family kinase. Lyn then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI complex, creating docking sites for the tandem SH2 domains of Syk. This recruitment of Syk to the receptor complex leads to its activation and subsequent phosphorylation of downstream signaling molecules, ultimately resulting in mast cell degranulation and the release of inflammatory mediators. R-112, by blocking the ATP-binding site of Syk, prevents this phosphorylation cascade and abrogates the cellular response to allergen stimulation.[2]
Caption: R-112 inhibits the Syk signaling pathway in mast cells.
Quantitative Data
Due to the limited publicly available preclinical data for R-112, this table includes in vitro data for R-112 and in vivo dosage information for a different Syk inhibitor, GSK143, to provide a reference for study design.
| Parameter | Value | Species/Cell Type | Assay/Route | Source |
| R-112 | ||||
| Syk Inhibition (Ki) | 96 nmol/L | Purified enzyme | Biochemical assay | [2] |
| Mast Cell Degranulation Inhibition (EC50) | 353 nmol/L | Cultured human mast cells | Tryptase release assay | [2] |
| Basophil Degranulation Inhibition (EC50) | 280 nmol/L | Human basophils | Histamine release assay (anti-IgE) | [2] |
| Basophil Degranulation Inhibition (EC50) | 490 nmol/L | Human basophils | Histamine release assay (dust mite allergen) | [2] |
| GSK143 (Reference Syk Inhibitor) | ||||
| In vivo Dosage | 30 mg/kg | Balb/c mice | Oral gavage |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of a Syk inhibitor, such as R-112, in a murine model of allergic airway inflammation. This protocol is based on established methodologies for similar compounds and should be adapted based on the specific research question and preliminary tolerability studies.
Objective: To assess the in vivo efficacy of R-112 in a mouse model of house dust mite (HDM)-induced allergic airway inflammation.
Materials:
-
R-112 (or other Syk inhibitor)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
House Dust Mite (HDM) extract
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Equipment for lung function measurement (e.g., FlexiVent)
-
Materials for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation
-
ELISA kits for cytokine analysis
-
Histology supplies
Animal Model:
-
Species: Balb/c mice (female, 6-8 weeks old)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Minimum of one week before the start of the experiment.
Experimental Workflow:
Caption: Workflow for an in vivo allergic airway inflammation study.
Detailed Methodology:
-
Sensitization and Challenge:
-
On days 0-4, lightly anesthetize mice and intranasally administer 25 µg of HDM extract in 20 µL of sterile PBS.
-
From day 7, challenge the mice intranasally with 10 µg of HDM in 20 µL of PBS, three times a week for two weeks.
-
-
Treatment:
-
Following the final HDM challenge, randomize mice into treatment groups (e.g., Vehicle control, R-112 low dose, R-112 high dose).
-
Administer R-112 or vehicle control daily via oral gavage for one week. The exact dosage of R-112 would need to be determined in preliminary dose-ranging and tolerability studies. A starting point could be extrapolated from the effective doses of other Syk inhibitors (e.g., 10-50 mg/kg).
-
-
Endpoint Analysis (24 hours after the last treatment):
-
Airway Hyperresponsiveness (AHR):
-
Anesthetize mice and connect them to a ventilator (e.g., FlexiVent).
-
Measure baseline lung mechanics.
-
Administer increasing concentrations of methacholine via an aerosolization system and record changes in airway resistance and compliance.
-
-
Bronchoalveolar Lavage (BAL):
-
After AHR measurement, euthanize the mice.
-
Cannulate the trachea and lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
-
Lung Histology:
-
Perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess overall inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Data Analysis:
-
Statistical analysis should be performed using appropriate tests (e.g., ANOVA with post-hoc tests for multiple group comparisons, Student's t-test for two-group comparisons).
-
A p-value of <0.05 is typically considered statistically significant.
-
Data should be presented as mean ± standard error of the mean (SEM).
Safety and Toxicology Considerations
Prior to conducting efficacy studies, it is crucial to perform preliminary safety and toxicology assessments.
Maximum Tolerated Dose (MTD) Study:
-
A dose escalation study should be conducted in the chosen animal model to determine the MTD of R-112.
-
Administer single, increasing doses of R-112 to small groups of animals.
-
Monitor for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for a defined period (e.g., 7-14 days).
-
The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
Repeat-Dose Toxicity Study:
-
Based on the MTD, select several dose levels for a repeat-dose toxicity study (e.g., 7 or 14 days of daily administration).
-
Monitor clinical signs, body weight, and food/water consumption daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Conclusion
While the clinical development of R-112 appears to have been halted, its mechanism of action as a potent Syk inhibitor remains a valid therapeutic strategy for allergic and inflammatory diseases. The protocols and information provided here offer a framework for researchers interested in investigating the in vivo effects of R-112 or other Syk inhibitors in preclinical animal models. Due to the lack of specific in vivo data for R-112, any planned studies should commence with thorough dose-finding and tolerability assessments. The use of established and well-characterized animal models, such as the HDM-induced allergic airway inflammation model, will be critical in elucidating the therapeutic potential of these compounds.
References
Application Notes and Protocols for R-112 (Tetrachloro-1,2-difluoroethane) Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-112, chemically known as Tetrachloro-1,2-difluoroethane (C₂Cl₄F₂), is a chlorofluorocarbon (CFC). Historically, it has been used as a refrigerant and solvent. While its application in drug development is not well-documented in publicly available literature, these application notes provide a comprehensive guide for the preparation, storage, and handling of R-112 solutions for research purposes, based on its known chemical properties and general laboratory best practices for volatile organic compounds.
Disclaimer: R-112 is a chlorofluorocarbon and may be subject to environmental regulations. Users should consult their local regulations and institutional safety guidelines before use. The biological activity and mechanism of action of R-112 in the context of drug development are not established. Therefore, any investigation into its biological effects should be considered exploratory and conducted with appropriate caution.
Physicochemical Properties of R-112
A summary of the key physicochemical properties of R-112 is presented in Table 1. This information is crucial for understanding its behavior in solution and for selecting appropriate handling and storage procedures.
Table 1: Physicochemical Properties of R-112 (Tetrachloro-1,2-difluoroethane)
| Property | Value | Reference(s) |
| Chemical Formula | C₂Cl₄F₂ | |
| Molar Mass | 203.82 g/mol | |
| Appearance | Clear, colorless liquid or white solid | |
| Density | 1.634 g/mL | |
| Melting Point | 23.8 °C (74.8 °F) | |
| Boiling Point | 92.8 °C (199.0 °F) | |
| Water Solubility | 120 mg/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, chloroform, and carbon disulfide. |
R-112 Solution Preparation
The preparation of R-112 solutions requires careful handling due to its volatility. The following protocol outlines a general procedure for preparing a stock solution.
Materials
-
Tetrachloro-1,2-difluoroethane (R-112)
-
Anhydrous solvent (e.g., Carbon Disulfide, Ethanol, Chloroform, or Dimethyl Sulfoxide)
-
Volumetric flasks (Class A)
-
Gas-tight syringes
-
Analytical balance
-
Amber glass vials with PTFE-lined screw caps or crimp caps
Protocol for Preparing a 10 mg/mL Stock Solution in Carbon Disulfide
This protocol is adapted from NIOSH Method 1016 for preparing analytical standards.
-
Pre-cool the solvent and R-112: Place the sealed container of R-112 and the solvent in a refrigerator (2-8 °C) for at least 2 hours before preparation to minimize evaporation.
-
Tare the volumetric flask: Place a 10 mL volumetric flask on the analytical balance and tare it.
-
Dispense R-112: Using a gas-tight syringe, carefully draw up the desired amount of R-112. For a 10 mg/mL solution in a 10 mL flask, you will need 100 mg of R-112. Dispense the R-112 into the tared volumetric flask and record the exact weight.
-
Dissolve the R-112: Add a small amount of the pre-cooled solvent to the volumetric flask to dissolve the R-112. Gently swirl the flask to ensure complete dissolution.
-
Bring to volume: Once the R-112 is completely dissolved, carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and store: Immediately transfer the stock solution to smaller, appropriate-sized amber glass vials with PTFE-lined caps. Fill the vials to minimize headspace.
Workflow for R-112 Solution Preparation
Storage and Stability
Proper storage is critical to maintain the integrity of R-112 solutions. Due to its volatility, improper storage can lead to a decrease in concentration over time.
Table 2: Recommended Storage Conditions for R-112 Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerator) or below 0 °C (Freezer) | To minimize evaporation and degradation. |
| Container | Amber glass vials with PTFE-lined screw caps or crimp caps. | To protect from light and prevent leakage and solvent evaporation. |
| Headspace | Minimize headspace in the vial. | To reduce the amount of volatile compound that can partition into the gas phase. |
| Location | A well-ventilated, designated storage area for volatile and hazardous chemicals. | To ensure safety and prevent accidental exposure. |
Stability: There is limited publicly available data on the long-term stability of R-112 in solution. It is recommended to prepare fresh solutions for critical experiments. For stock solutions, it is good practice to verify the concentration by an appropriate analytical method (e.g., GC-FID) if stored for an extended period. R-112 is incompatible with chemically active metals (e.g., sodium, potassium, powdered aluminum, zinc, magnesium) and strong acids.
Safety Precautions
R-112 should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols (Hypothetical)
Given the lack of established biological applications for R-112 in drug development, the following are hypothetical experimental outlines that could be adapted for preliminary screening.
In Vitro Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxic effects of R-112 on a cancer cell line.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions.
-
Solution Preparation: Prepare a series of dilutions of the R-112 stock solution in the cell culture medium. A vehicle control (medium with the same concentration of solvent used for R-112) must be included.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with the prepared R-112 dilutions and vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Logical Workflow for a Hypothetical Screening Experiment
Signaling Pathways
There is no information available in the scientific literature to suggest that R-112 interacts with specific signaling pathways. Any investigation into this area would be entirely novel. Researchers might consider exploring pathways related to cellular stress or apoptosis, given the general toxicity observed with some halogenated hydrocarbons.
Conclusion
These application notes provide a foundation for the preparation and storage of R-112 solutions for research purposes. The provided protocols are based on the known chemical properties of the compound and general laboratory safety guidelines. It is crucial to re-emphasize the significant gap in knowledge regarding the biological activity of R-112. Any research into its potential therapeutic effects should be approached with a clear understanding of its exploratory nature and with rigorous safety protocols in place.
Application Notes and Protocols for R-112 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-112 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] While initially identified and characterized for its role in inhibiting IgE-dependent mast cell activation in allergic diseases, the critical role of Syk in various signaling pathways implicated in cancer has made R-112 a compound of significant interest in oncology research.[1][2] Syk is overexpressed and/or constitutively activated in a variety of hematological and solid tumors, where it contributes to cell proliferation, survival, and migration. These notes provide an overview of the application of R-112 in cancer research, including its mechanism of action, and detailed protocols for its use in key in vitro experiments.
Mechanism of Action
R-112 functions as an ATP-competitive inhibitor of the Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins. In cancer, aberrant Syk signaling can drive oncogenic processes. By binding to the ATP-binding pocket of Syk, R-112 blocks its kinase activity, thereby inhibiting the phosphorylation of downstream substrates and interrupting these signaling cascades.
Signaling Pathway of R-112 Inhibition
Caption: R-112 inhibits Syk, blocking downstream signaling and cellular responses.
Quantitative Data Summary
The following table summarizes the key quantitative data for R-112 based on published literature.
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Tryptase Release) | 353 nmol/L | Mast Cells | [1] |
| EC50 (Histamine Release) | 280 nmol/L | Basophils | [1] |
| EC50 (Allergen-induced Histamine Release) | 490 nmol/L | Basophils | [1] |
| Ki (Syk Inhibition) | 96 nmol/L | Biochemical Assay | [1] |
Experimental Protocols
This protocol is designed to assess the effect of R-112 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
R-112 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
R-112 Treatment: Prepare serial dilutions of R-112 in complete medium. Remove the medium from the wells and add 100 µL of the R-112 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of R-112 using an MTT assay.
This protocol is used to determine the inhibitory effect of R-112 on Syk activation in cancer cells.
Materials:
-
Cancer cell line of interest
-
R-112 (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Syk, anti-Syk, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of R-112 for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk, total Syk, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Syk.
Logical Relationship of Western Blot Analysis
Caption: Logical flow for confirming R-112's inhibition of Syk phosphorylation.
Conclusion
R-112 represents a valuable research tool for investigating the role of Syk in cancer. Its potent and selective inhibitory activity allows for the elucidation of Syk-dependent signaling pathways and the assessment of Syk as a therapeutic target in various cancer models. The provided protocols offer a starting point for researchers to explore the anti-cancer potential of R-112 in their specific areas of interest.
References
R-112: A Potent SYK Inhibitor for High-Thoroughput Screening Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen tyrosine kinase (SYK) is a critical non-receptor tyrosine kinase involved in the signal transduction of various cell surface receptors, particularly the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1] Activation of the FcεRI signaling cascade by allergens and other stimuli leads to the release of inflammatory mediators, making SYK a key therapeutic target for allergic and inflammatory diseases. R-112 is a potent and reversible ATP-competitive inhibitor of SYK, identified through high-throughput screening for modulators of IgE-dependent mast cell activation.[1] This document provides detailed application notes and protocols for utilizing R-112 in various high-throughput screening (HTS) assays to identify and characterize novel SYK inhibitors.
Mechanism of Action of R-112
R-112 exerts its inhibitory effect by competing with ATP for the binding site on the SYK kinase domain. This prevents the autophosphorylation of SYK and the subsequent phosphorylation of downstream substrates, effectively blocking the signal transduction cascade initiated by FcεRI cross-linking.[1][2] This leads to the inhibition of cellular responses such as degranulation, and the production of cytokines and lipid mediators.[1][2]
Signaling Pathway
The FcεRI signaling pathway is a crucial cascade in the allergic response. Upon antigen binding to IgE complexed with FcεRI, the receptor aggregates, leading to the activation of the Src family kinase Lyn. Lyn then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI. This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment and activation. Activated SYK then phosphorylates a host of downstream effector molecules, including LAT, PLCγ, and Vav, ultimately resulting in calcium mobilization, degranulation, and cytokine gene transcription. R-112 acts by directly inhibiting the kinase activity of SYK, thereby halting the propagation of this inflammatory signal.
Data Presentation
The following table summarizes the inhibitory activity of R-112 in various assays. These values are representative and may vary depending on the specific experimental conditions.
| Assay Type | Target | Parameter | R-112 Value | Reference |
| Biochemical Kinase Assay | SYK | Ki | 96 nM | [1] |
| Biochemical Kinase Assay | SYK | IC50 | 226 nM | [3] |
| Cell-based Assay (Mast Cell) | Tryptase Release | EC50 | 353 nM | [1] |
| Cell-based Assay (Basophil) | Histamine Release | EC50 | 280 nM | [1] |
| Cell-based Assay (Basophil) | Histamine Release (allergen-induced) | EC50 | 490 nM | [1] |
| Cell-based Assay | LTC4 Production | EC50 | 115 nM | [3] |
Experimental Protocols
Herein, we provide detailed protocols for three common HTS assays suitable for screening for SYK inhibitors like R-112: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA.
Fluorescence Polarization (FP) Assay
This protocol is adapted from a general method for assaying protein tyrosine kinase activity.
Principle: This assay measures the change in polarization of fluorescently labeled peptide substrate upon phosphorylation by SYK and subsequent binding to a phosphotyrosine-specific antibody. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When phosphorylated and bound by the larger antibody, the complex tumbles much slower, leading to a higher polarization value. Inhibitors of SYK will prevent phosphorylation of the peptide, thus maintaining a low polarization signal.
Experimental Workflow:
Materials:
-
Recombinant human SYK enzyme
-
Fluorescently labeled peptide substrate (e.g., a poly(Glu, Tyr) peptide with a fluorescein label)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
-
R-112 (as a positive control) and test compounds
-
Anti-phosphotyrosine antibody
-
Black, low-volume 384-well microplates
-
A microplate reader capable of fluorescence polarization measurements
Protocol:
-
Reagent Preparation:
-
Prepare a 2X SYK enzyme solution in assay buffer.
-
Prepare a 2X fluorescent peptide substrate/ATP solution in assay buffer.
-
Prepare serial dilutions of R-112 and test compounds in DMSO, then dilute further in assay buffer to a 4X final concentration.
-
Prepare a 2X anti-phosphotyrosine antibody solution in assay buffer containing EDTA to stop the kinase reaction.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the 4X R-112 or test compound solution.
-
Add 5 µL of the 2X SYK enzyme solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X fluorescent peptide substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the 2X anti-phosphotyrosine antibody solution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by SYK. A Europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of peptide phosphorylation.
Experimental Workflow:
References
Application Note: R-112 for Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. Its role in mediating allergic responses and autoimmune diseases has made it a significant target for therapeutic intervention. R-112 is a novel, potent, and selective small molecule inhibitor of Syk.[1] Understanding the binding characteristics of R-112 to its target protein, Syk, is fundamental for its development as a therapeutic agent. This document provides detailed protocols and application notes for assessing the protein binding of R-112 to Syk kinase using a fluorescence polarization (FP) assay.
Fluorescence polarization is a versatile and robust technique for monitoring binding events in solution.[2] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized.[2] Upon binding to a larger molecule, such as a protein, the tracer's rotation slows significantly, resulting in an increase in the polarization of the emitted light.[2] This principle can be adapted into a competitive binding assay to determine the affinity of unlabeled compounds like R-112.
Principle of the Fluorescence Polarization Assay
The FP-based competitive binding assay for R-112 and Syk involves a fluorescently labeled tracer molecule that is known to bind to the ATP-binding site of Syk. In the absence of a competitor, the tracer binds to Syk, resulting in a high polarization signal. When an unlabeled competitor, such as R-112, is introduced, it displaces the tracer from the Syk binding site. This displacement leads to an increase in the population of free, rapidly tumbling tracer, which in turn causes a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the competitor.
Principle of the FP-based competitive binding assay.
Quantitative Data
The following tables summarize hypothetical data obtained from fluorescence polarization assays for R-112.
Table 1: Binding Affinity of Fluorescent Tracer to Syk Kinase
| Parameter | Value |
| Tracer Concentration | 10 nM |
| Syk Concentration Range | 0 - 500 nM |
| Dissociation Constant (Kd) | 25 nM |
| Assay Window (mP) | 150 |
| Z' Factor | 0.85 |
Table 2: Competitive Binding of R-112 against the Fluorescent Tracer
| Competitor | IC50 (nM) | Ki (nM) |
| R-112 | 50 | 35.7 |
| Staurosporine (Control) | 15 | 10.7 |
Ki was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd)
Table 3: Kinase Selectivity Profile of R-112
| Kinase | IC50 (nM) |
| Syk | 50 |
| Lck | > 10,000 |
| Fyn | 8,500 |
| BTK | 1,200 |
| JAK2 | > 10,000 |
Experimental Protocols
Determination of Tracer Binding Affinity (Kd)
This protocol determines the dissociation constant (Kd) of the fluorescent tracer for Syk kinase.
Materials and Reagents:
-
Recombinant Human Syk Kinase
-
Fluorescently-labeled Tracer (e.g., FITC-ATP analog)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of Syk kinase in the assay buffer. The final concentrations should range from 0 to 500 nM.
-
Prepare a solution of the fluorescent tracer at twice the final desired concentration (e.g., 20 nM for a 10 nM final concentration).
-
Add 10 µL of each Syk kinase dilution to the wells of the 384-well plate.
-
Add 10 µL of the 2X tracer solution to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible microplate reader.
Data Analysis:
-
Plot the measured millipolarization (mP) values against the logarithm of the Syk kinase concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the Kd value.
Competitive Binding Assay for R-112
This protocol determines the IC50 value of R-112 by measuring its ability to displace the fluorescent tracer from Syk kinase.
Materials and Reagents:
-
Recombinant Human Syk Kinase
-
Fluorescently-labeled Tracer
-
R-112
-
Assay Buffer
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of R-112 in assay buffer containing 10% DMSO.
-
Prepare a 2X solution of Syk kinase in assay buffer at a concentration equal to the Kd determined in the previous experiment.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Add 5 µL of each R-112 dilution to the wells of the 384-well plate.
-
Add 5 µL of the 2X Syk kinase solution to each well.
-
Mix and incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X tracer solution to each well.
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization.
Data Analysis:
-
Plot the mP values against the logarithm of the R-112 concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Experimental workflow for the competitive binding assay.
Syk Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Syk kinase. R-112 inhibits the kinase activity of Syk, thereby blocking downstream signaling events.
Simplified Syk signaling pathway.
Conclusion
The fluorescence polarization assay is a powerful, homogeneous, and high-throughput method for characterizing the binding of inhibitors to kinase targets.[2][3] The protocols outlined in this application note provide a robust framework for determining the binding affinity and selectivity of the novel Syk inhibitor, R-112. The quantitative data and methodologies described are essential for the preclinical evaluation and further development of R-112 as a potential therapeutic agent for immune-related disorders.
References
Troubleshooting & Optimization
R-112 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the SYK kinase inhibitor, R-112. The following information is intended to support in-vitro and pre-clinical experimental design.
Frequently Asked Questions (FAQs)
Q1: What is R-112 and why is its solubility a potential issue?
A1: R-112 is an investigational small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a key enzyme in the signaling pathways of various immune cells. Like many small molecule kinase inhibitors, R-112 is a lipophilic compound, which often results in poor aqueous solubility.[1][2][3] This can present challenges in preparing stock solutions and achieving desired concentrations in aqueous buffers for cell-based assays and other experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the initial recommended solvents for dissolving R-112?
A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). R-112 is known to be soluble in DMSO. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q3: I am observing precipitation when diluting my R-112 DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in your final solution can also influence this. To address this, you can try the following:
-
Lower the final concentration of R-112: The simplest solution is to work at a lower final concentration that is within the solubility limit of R-112 in the aqueous medium.
-
Increase the percentage of co-solvent: While minimizing the concentration of organic solvents in cell-based assays is important, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use a different co-solvent: In some cases, other co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO or as alternatives, although their compatibility with your specific assay needs to be validated.[4]
-
Employ solubilizing agents: For certain applications, the use of surfactants or cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.[1][4]
Q4: Can I use pH modification to improve the solubility of R-112?
A4: The effect of pH on the solubility of R-112 would depend on the presence of ionizable functional groups in its chemical structure. If R-112 has acidic or basic moieties, adjusting the pH of the buffer can significantly alter its solubility. A preliminary pH-solubility profile experiment can determine if this is a viable strategy for your specific application.
Troubleshooting Guide
General Workflow for Addressing R-112 Solubility Issues
This workflow provides a step-by-step approach to troubleshooting solubility problems with R-112.
Caption: Troubleshooting workflow for R-112 solubility issues.
Data Presentation
Table 1: Common Solvents and Solubilizing Agents for Poorly Soluble Compounds
| Solvent/Agent | Type | Recommended Use | Considerations |
| DMSO | Polar Aprotic Solvent | Primary solvent for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations (>1%). Always use a vehicle control. |
| Ethanol | Polar Protic Solvent | Co-solvent with water or buffer. | Can have biological effects on cells. Evaporation can concentrate the compound. |
| PEG 300/400 | Polymer | Co-solvent for in vivo and in vitro applications. Can improve stability. | Can increase the viscosity of the solution. |
| Tween® 80 | Non-ionic Surfactant | Can be used in formulations to increase solubility and stability. | Use at low concentrations (typically <1%). Can interfere with some assays. |
| Cyclodextrins | Complexing Agent | Forms inclusion complexes to enhance aqueous solubility. | The type of cyclodextrin and its concentration need to be optimized. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of R-112
This protocol outlines a general method for determining the kinetic solubility of R-112 in an aqueous buffer.
Objective: To determine the concentration at which R-112 starts to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
R-112 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or light scattering
-
Multichannel pipette
Methodology:
-
Preparation of R-112 Stock Solution:
-
Accurately weigh a small amount of R-112 powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or gentle warming.
-
-
Serial Dilution of Stock Solution:
-
In a 96-well plate, perform a serial dilution of the R-112 DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
-
Dilution into Aqueous Buffer:
-
In a separate 96-well plate, add PBS to each well.
-
Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each R-112 concentration from the DMSO plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
-
Incubation and Measurement:
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/turbidity indicates precipitation.
-
-
Data Analysis:
-
Plot the absorbance/turbidity against the concentration of R-112.
-
The kinetic solubility limit is the highest concentration at which no significant increase in absorbance/turbidity is observed compared to the vehicle control.
-
Mandatory Visualization
SYK Kinase Signaling Pathway
R-112 is an inhibitor of SYK kinase. Understanding its position in the signaling cascade is crucial for interpreting experimental results.
Caption: Simplified SYK kinase signaling pathway.
References
Optimizing R-112 treatment concentrations
Welcome to the technical support center for R-112, a novel and highly selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for R-112?
A1: R-112 is a potent, ATP-competitive small molecule inhibitor that selectively targets the FRB domain of mTOR within the mTORC1 complex.[1] This inhibition prevents the phosphorylation of downstream mTORC1 substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell proliferation.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[2][3][4][5][6]
Q2: In which cancer types or cell lines is R-112 expected to be most effective?
A2: R-112 is most effective in cancer cell lines with a hyperactivated PI3K/Akt/mTOR signaling pathway. This is often due to mutations such as PTEN loss or PIK3CA gain-of-function. We recommend an initial screening in cell lines known for this characteristic, such as the breast cancer line MCF-7, the prostate cancer line PC-3, and the glioblastoma line U-87 MG.
Q3: What is the recommended solvent for R-112?
A3: R-112 is readily soluble in dimethyl sulfoxide (DMSO) for in vitro use. For in vivo studies, a formulation in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended, though this may require optimization depending on the animal model and route of administration.
Q4: How should I store R-112?
A4: R-112 powder should be stored at -20°C. The DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
Q1: I am not observing the expected decrease in cell viability after R-112 treatment. What could be the cause?
A1:
-
Suboptimal Concentration: The effective concentration of R-112 is cell-line dependent. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 for your specific cell line.
-
Incorrect Treatment Duration: The cytotoxic or cytostatic effects of mTORC1 inhibition may require a longer incubation period. We recommend an initial time-course experiment (e.g., 24, 48, and 72 hours).[7]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to mTOR inhibitors. This could be due to feedback activation of other survival pathways. Confirm pathway inhibition via Western blot by checking the phosphorylation status of S6K and 4E-BP1.
-
Compound Instability: Ensure that the R-112 stock solution has been stored correctly and that the final concentration in the cell culture medium is accurate. Small molecule inhibitors can be unstable in aqueous solutions over time.
Q2: My Western blot results show inconsistent inhibition of p-S6K or p-4E-BP1.
A2:
-
Timing of Lysate Collection: The inhibition of mTORC1 signaling can be rapid. Collect cell lysates at earlier time points (e.g., 2, 6, 12, and 24 hours) post-treatment to capture the optimal window of target engagement.
-
Serum Starvation: Growth factors in fetal bovine serum (FBS) can strongly activate the PI3K/Akt/mTOR pathway and may mask the inhibitory effects of R-112. Consider serum-starving your cells for 12-24 hours before treatment.
-
Antibody Quality: Ensure that your primary antibodies for phosphorylated and total proteins are validated and used at the recommended dilutions. Run appropriate positive and negative controls.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
In Vivo Experiments
Q1: The tumor growth in my xenograft model is not inhibited by R-112 treatment.
A1:
-
Pharmacokinetics and Dosing: The dose and frequency of administration may be insufficient to maintain a therapeutic concentration of R-112 in the tumor tissue. Perform a pharmacokinetic study to determine the half-life and bioavailability of R-112 in your animal model. Consider increasing the dose or the frequency of administration.
-
Tumor Model Selection: The chosen xenograft model may not be sensitive to mTORC1 inhibition.[8] It is advisable to use a model derived from a cell line that has demonstrated in vitro sensitivity to R-112. Patient-derived xenograft (PDX) models can also offer more predictive results.[9][10]
-
Drug Delivery Vehicle: The formulation used for in vivo administration may not be optimal, leading to poor solubility or rapid clearance. Experiment with different vehicle compositions to improve drug delivery.
-
Tumor Heterogeneity: Tumors are often heterogeneous, and a subpopulation of resistant cells may continue to proliferate despite treatment.[10]
Data Presentation
Table 1: In Vitro IC50 Values for R-112 in Common Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (72h, MTT Assay) |
| MCF-7 | Breast | Wild-Type | Mutated (E545K) | 50 nM |
| PC-3 | Prostate | Null | Wild-Type | 150 nM |
| U-87 MG | Glioblastoma | Mutated | Wild-Type | 80 nM |
| A549 | Lung | Wild-Type | Wild-Type | > 10 µM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/AlamarBlue) | 1 nM - 100 µM | 24 - 72 hours |
| Western Blot (p-S6K/p-4E-BP1) | 10 nM - 1 µM | 2 - 24 hours |
| Colony Formation Assay | 5 nM - 500 nM | 10 - 14 days |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: Prepare serial dilutions of R-112 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Pathway Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of R-112 (e.g., 0, 10, 100, 1000 nM) for 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., U-87 MG) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer R-112 (e.g., 10 mg/kg, daily) or the vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Mandatory Visualization
Caption: PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of R-112.
Caption: Experimental workflow for optimizing R-112 concentration in vitro.
Caption: Logical workflow for a typical in vivo efficacy study using R-112.
References
- 1. Molecular glue - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
R-112 Stability Technical Support Center
Welcome to the R-112 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the SYK kinase inhibitor R-112 in various solvents. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing R-112?
A1: For optimal stability, it is recommended to use aprotic, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of small molecule kinase inhibitors due to its high solubilizing power.[1] For aqueous-based assays, it is advisable to prepare fresh dilutions from a DMSO stock solution. The final concentration of DMSO in the aqueous solution should be kept low (typically <1%) to avoid solvent-induced effects.
Q2: What are the potential stability issues I should be aware of when working with R-112?
A2: R-112, a compound with a substituted pyrimidine core, may be susceptible to degradation under certain conditions. Potential stability issues include:
-
Hydrolysis: The pyrimidine ring and other functional groups in R-112 may be susceptible to hydrolysis, especially in acidic or basic aqueous solutions.
-
Oxidation: Exposure to air and light can lead to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.
-
Photodegradation: As with many complex organic molecules, exposure to UV or high-intensity visible light can cause degradation.[2]
Q3: How should I store stock solutions of R-112?
A3: Stock solutions of R-112 in aprotic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use protic solvents like ethanol or methanol with R-112?
A4: While R-112 may be soluble in protic solvents like ethanol or methanol, the stability might be compromised over time due to potential reactions with the solvent. If these solvents are necessary for your experimental setup, it is crucial to use them freshly prepared and for short durations. A preliminary stability study in the chosen protic solvent is highly recommended.
Troubleshooting Guides
Problem: I am observing a loss of R-112 activity in my cell-based assays over time.
-
Possible Cause 1: Degradation in Aqueous Media. R-112 may be degrading in the aqueous culture medium.
-
Solution: Prepare fresh dilutions of R-112 from a frozen DMSO stock immediately before each experiment. Minimize the time the compound is in the aqueous medium before being added to the cells.
-
-
Possible Cause 2: Adsorption to Labware. Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Use low-adsorption plasticware or silanized glassware. Include a control to assess the extent of adsorption in your experimental setup.
-
Problem: I see precipitates forming when I dilute my R-112 DMSO stock into an aqueous buffer.
-
Possible Cause: Poor Solubility in Aqueous Solution. R-112 may have limited solubility in aqueous buffers, leading to precipitation upon dilution of the DMSO stock.
-
Solution: Try diluting the stock solution into a buffer containing a solubilizing agent, such as a small percentage of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) or serum proteins (e.g., BSA or FBS), if compatible with your assay. You can also investigate if a different buffer system or pH improves solubility.
-
Data Summary
Table 1: General Solvent Recommendations for R-112
| Solvent | Recommendation for Stock Solutions | Recommendation for Working Solutions | Potential Issues |
| DMSO | Highly Recommended (store at ≤ -20°C) | Recommended for dilution into aqueous media | Hygroscopic; can be toxic to cells at high concentrations |
| Ethanol/Methanol | Use with caution for short-term storage | Use freshly prepared | Potential for solvolysis; may affect cell viability |
| Aqueous Buffers (e.g., PBS) | Not Recommended | Prepare fresh from DMSO stock for immediate use | Hydrolysis, low solubility |
| Acetonitrile | Suitable for analytical purposes | Suitable for analytical purposes | Volatile; may not be suitable for all biological assays |
Experimental Protocols
Protocol: Assessing the Stability of R-112 in a Selected Solvent
This protocol provides a general framework for evaluating the stability of R-112.
-
Preparation of R-112 Solution:
-
Accurately weigh a sample of R-112 and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare multiple identical aliquots in sealed, light-protected vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analysis:
-
At each time point, analyze the R-112 concentration and purity using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of R-112 remaining at each time point relative to the initial concentration (time 0).
-
A significant decrease in the concentration of R-112 or the appearance of degradation products indicates instability under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of R-112.
Caption: Potential degradation pathways for R-112.
References
R-112 off-target effects and how to mitigate them
It appears there are two distinct compounds referred to as R-112 or with similar designations in recent research. To provide you with the most accurate and relevant technical support information, please clarify which compound you are working with:
-
R-112 (Syk Kinase Inhibitor): An investigational compound developed for the treatment of allergic rhinitis.[1][2] Its primary mechanism of action is the inhibition of spleen tyrosine kinase (Syk).[1][3][4]
-
PT-112: A novel platinum-pyrophosphate conjugate under development for cancer therapy.[5]
Below is a preliminary overview based on the initial search results for both compounds. Once you specify the compound of interest, a comprehensive technical support center with detailed troubleshooting guides, FAQs, experimental protocols, and visualizations can be generated.
Option 1: R-112 (Syk Kinase Inhibitor)
Technical Support Center Overview
This section would focus on potential off-target effects related to the inhibition of spleen tyrosine kinase (Syk) and strategies to mitigate them in a research setting.
Diagram of the Core Signaling Pathway
Caption: IgE-mediated activation of the Syk signaling pathway in mast cells and its inhibition by R-112.
Frequently Asked Questions (FAQs) - Preliminary
Q1: What is the primary mechanism of action for R-112?
A1: R-112 is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[4] It blocks the activation of mast cells and basophils triggered by IgE receptor cross-linking, thereby inhibiting degranulation, lipid mediator production, and cytokine production.[4]
Q2: What are the known on-target effects of R-112 in cellular assays?
A2: R-112 has been shown to inhibit:
-
Tryptase release from mast cells (EC50 = 353 nmol/L)[4]
-
Histamine release from basophils (EC50 = 280 nmol/L for anti-IgE induction, 490 nmol/L for dust mite allergen induction)[4]
-
Leukotriene C4 production[4]
-
Production of various proinflammatory cytokines[4]
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| Ki (Syk inhibition) | 96 nmol/L | Biochemical Assay | [4] |
| EC50 (Tryptase release) | 353 nmol/L | Mast Cells | [4] |
| EC50 (Histamine release) | 280 nmol/L | Basophils (anti-IgE) | [4] |
| EC50 (Histamine release) | 490 nmol/L | Basophils (allergen) | [4] |
Option 2: PT-112 (Platinum-Pyrophosphate Anticancer Agent)
Technical Support Center Overview
This section would address potential off-target effects and toxicities associated with a platinum-based chemotherapeutic, focusing on its unique pyrophosphate moiety and strategies for managing these effects in preclinical models.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of PT-112 inducing immunogenic cell death.
Frequently Asked Questions (FAQs) - Preliminary
Q1: What is PT-112 and how does it differ from other platinum-based drugs?
A1: PT-112 is a novel platinum-pyrophosphate conjugate.[5] The pyrophosphate moiety is designed to alter the cellular mechanisms of action to improve efficacy and limit toxicity compared to conventional platinum derivatives.[5]
Q2: What is the proposed mechanism of action for PT-112?
A2: PT-112 induces cytotoxic effects in a variety of cancer cell lines.[5] This cell death is associated with the emission of danger signals that can initiate an anticancer immune response, a process known as immunogenic cell death.[5]
Q3: What is the range of in vitro potency for PT-112?
A3: The half-maximal inhibitory concentration (IC50) for PT-112 varies across different human cancer cell lines, ranging from 0.287 µM to 222.14 µM in a 72-hour assay.[5]
To proceed with building the detailed technical support center you requested, please specify whether you are working with R-112 (Syk Kinase Inhibitor) or PT-112 (Platinum-Pyrophosphate Anticancer Agent) .
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An intranasal Syk-kinase inhibitor (this compound) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-112 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Identification of the Syk kinase inhibitor this compound by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
R-112 experimental variability and controls
R-112 Technical Support Center
Welcome to the technical support center for R-112. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using R-112 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for R-112?
A1: R-112 is a potent and selective small molecule inhibitor of the Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to and inhibiting MEK1/2, R-112 prevents the phosphorylation and activation of downstream Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This ultimately disrupts the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.
Q2: In which cancer cell lines is R-112 expected to be most effective?
A2: R-112 is most effective in cell lines with activating mutations in the BRAF or RAS genes (e.g., BRAF V600E). These mutations lead to constitutive activation of the MAPK/ERK pathway, making the cells highly dependent on this pathway for their growth and survival. We recommend performing genomic sequencing of your cell lines to confirm the presence of these mutations prior to initiating experiments.
Q3: What is the recommended solvent and storage condition for R-112?
A3: R-112 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving R-112 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
You may observe significant experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of R-112 in your cell viability assays.
Possible Causes & Solutions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling pathways.
-
Solution: Use cells with a consistent and low passage number (e.g., between 5 and 20) for all experiments.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before seeding and verify confluency at the start of the experiment.
-
-
Compound Instability: R-112 may degrade if not handled properly.
-
Solution: Prepare fresh working dilutions of R-112 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Recommended Control Experiment:
To validate the biological activity of R-112 in your system, perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), a direct downstream target of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon R-112 treatment would confirm target engagement.
Table 1: Example Data from a p-ERK1/2 Western Blot Quantification
| R-112 Concentration (nM) | Normalized p-ERK1/2 Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.78 | 0.06 |
| 10 | 0.45 | 0.05 |
| 100 | 0.12 | 0.02 |
| 1000 | 0.03 | 0.01 |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
You observe significant cell death at concentrations lower than the expected IC50, or you notice morphological changes inconsistent with the known mechanism of action.
Possible Causes & Solutions:
-
DMSO Concentration: High concentrations of DMSO, the solvent for R-112, can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Include a "vehicle-only" control group in your experiments to assess the effect of DMSO alone.
-
-
Off-Target Kinase Inhibition: At high concentrations, R-112 may inhibit other kinases, leading to unexpected phenotypes.
-
Solution: Perform a dose-response curve over a wide range of concentrations to identify a therapeutic window. Consider using a rescue experiment by introducing a constitutively active form of ERK1/2 to confirm that the observed effects are on-target.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for R-112 experimental variability.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of R-112 in complete growth medium. Also, prepare a 2X vehicle control (0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X R-112 dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Add 20 µL of a resazurin-based reagent to each well. Incubate for 2-4 hours.
-
Readout: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK1/2
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of R-112 (and a vehicle control) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
R-112 Signaling Pathway Diagram:
Caption: R-112 inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Technical Support Center: R-112 Assay Interference and Troubleshooting
A specialized resource for the CD112R:CD112 [Biotinylated] Inhibitor Screening Colorimetric Assay
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the CD112R:CD112 [Biotinylated] Inhibitor Screening Colorimetric Assay. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CD112R:CD112 inhibitor screening assay?
This is a colorimetric, enzyme-linked immunosorbent assay (ELISA) designed to screen for inhibitors of the interaction between CD112R (also known as PVRIG) and its ligand CD112 (also known as PVRL2 or Nectin-2). The assay involves coating a 96-well plate with CD112R protein. A biotinylated CD112 protein is then added, which binds to the immobilized CD112R. This interaction is detected by Streptavidin-HRP, which binds to the biotinylated CD112 and, in the presence of a colorimetric HRP substrate, produces a color that can be measured by a spectrophotometer.[1] In the presence of an inhibitor that blocks the CD112R:CD112 interaction, the signal will be reduced.
Q2: What are the key components of this assay kit?
The essential components include a 96-well plate coated with CD112R, biotinylated CD112 protein, Streptavidin-HRP, and various buffers for blocking and washing. A colorimetric HRP substrate and a stop solution are also provided to develop and then terminate the colorimetric reaction.[1]
Q3: What type of inhibitors can be screened using this assay?
This assay is suitable for screening various types of inhibitors, including small molecules and neutralizing antibodies that are designed to block the interaction between CD112R and CD112.
Q4: What is the expected absorbance reading for the positive control?
While the optimal absorbance can vary, it is generally recommended to stop the colorimetric reaction when the positive control wells (no inhibitor) reach an absorbance of approximately 0.6 to 1.0 at 450 nm.[2]
Q5: What is the maximum concentration of DMSO that can be used in the assay?
The final concentration of DMSO in the assay should not exceed 1%. Higher concentrations of DMSO may disrupt the protein-protein interaction and interfere with the assay results.
Troubleshooting Guide
This guide addresses common problems encountered during the CD112R:CD112 inhibitor screening assay.
High Background
A high background is characterized by high absorbance readings in the negative control or "blank" wells, which can mask the true signal from the protein-protein interaction.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or add a 30-second soak with the wash buffer between aspiration and refilling.[3] |
| Ineffective Blocking | Increase the blocking incubation time or consider using a different blocking buffer. The addition of a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer can also help reduce non-specific binding.[3] |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent and sample. Ensure that buffers and other reagents have not become contaminated with HRP.[1] The TMB Substrate Solution should be colorless before addition to the wells.[4] |
| High Concentration of Streptavidin-HRP | Optimize the concentration of Streptavidin-HRP by performing a titration. If the concentration is too high, it can lead to non-specific binding and a high background signal. |
| Cross-Contamination Between Wells | Be careful during pipetting to avoid splashing between wells. Use plate sealers during incubation steps. |
| Incorrect Plate Reading | Ensure the plate reader is set to the correct wavelength (450 nm) and is properly blanked before reading the plate. |
Low or No Signal
A weak or absent signal in the positive control wells indicates a problem with the assay setup or reagents.
| Possible Cause | Recommended Solution |
| Improper Reagent Storage or Handling | Ensure all protein components have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles. Allow all reagents to equilibrate to room temperature before use. |
| Inactive Streptavidin-HRP or Substrate | Verify the activity of the Streptavidin-HRP and the colorimetric substrate. Sodium azide is a known inhibitor of HRP and should not be present in any of the buffers. |
| Omission of a Reagent | Carefully review the protocol to ensure all reagents were added in the correct order and volume. |
| Incorrect Incubation Times or Temperatures | Adhere to the incubation times and temperatures specified in the protocol. Significant deviations can lead to reduced binding or enzyme activity. |
| Protein-Protein Interaction Disrupted | Ensure that the assay buffer conditions are optimal for the interaction. High concentrations of detergents or organic solvents (like DMSO) can disrupt the binding of CD112R to CD112. |
| Incorrect Dilution of Reagents | Double-check all calculations for the dilution of biotinylated CD112 and Streptavidin-HRP. |
High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of the data.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure that pipettes are properly calibrated and that tips are securely fitted. When adding reagents, dispense the liquid carefully to avoid bubbles and ensure a consistent volume in each well. |
| Uneven Temperature Across the Plate | Avoid stacking plates during incubation, as this can lead to temperature gradients. Ensure the incubator provides uniform heating. |
| Incomplete Mixing of Reagents | Thoroughly mix all reagents before adding them to the plate to ensure homogeneity. |
| Edge Effects | "Edge effects" can occur due to uneven evaporation from the wells on the outer edges of the plate. To mitigate this, you can fill the outer wells with PBS or water and not use them for experimental data. Using a plate sealer during incubations is also recommended. |
| Plate Washer Malfunction | If using an automated plate washer, check for clogged or malfunctioning ports that could lead to inconsistent washing across the plate. |
Quantitative Data Summary
The following table provides representative data for the CD112R:CD112 inhibitor screening assay. These values should be used as a guideline, and optimal results may vary based on specific experimental conditions.
| Parameter | Example Value | Notes |
| Positive Control Absorbance (450 nm) | 0.6 - 1.0 | Represents the maximum signal (no inhibitor). |
| Blank Absorbance (450 nm) | < 0.1 | Represents the background signal. |
| Signal-to-Background Ratio | > 5 | Calculated as (Positive Control Absorbance) / (Blank Absorbance). |
| Control Antibody IC50 | Varies by antibody | The IC50 should be determined by performing a dose-response curve. For the Anti-PVRIG Neutralizing Antibody (BPS Bioscience #101712), refer to the product-specific datasheet for the expected IC50 value. |
| Z'-factor | ≥ 0.5 | A measure of assay quality and robustness. |
Experimental Protocols
Key Experiment: CD112R:CD112 Inhibitor Screening Assay
This protocol outlines the key steps for screening inhibitors of the CD112R:CD112 interaction.
Materials:
-
CD112R:CD112 [Biotinylated] Inhibitor Screening Colorimetric Assay Kit
-
Test inhibitors (small molecules or antibodies)
-
Sterile distilled water
-
1N HCl (aqueous)
-
Rotating or rocker platform
-
UV/Vis spectrophotometer microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the CD112R protein to 2 µg/ml in PBS.
-
Add 50 µl of the diluted CD112R protein solution to each well of a 96-well plate (except for the "Blank" wells).
-
Add 50 µl of PBS to the "Blank" wells.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 100 µl of 1x Immuno Buffer 1.
-
Add 100 µl of Blocking Buffer 2 to every well.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Remove the blocking buffer.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should be ≤1%.
-
Add the diluted inhibitor or control to the appropriate wells.
-
Incubate for 30 minutes to 1 hour at room temperature with gentle agitation.
-
-
Biotinylated CD112 Binding:
-
Dilute the biotinylated CD112 protein to the recommended concentration in Blocking Buffer 2.
-
Add the diluted biotinylated CD112 to all wells except the "Blank" wells.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate three times with 1x Immuno Buffer 1.
-
Dilute the Streptavidin-HRP 1000-fold in Blocking Buffer 2.
-
Add 50 µl of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Color Development and Measurement:
-
Wash the plate three times with 1x Immuno Buffer 1.
-
Add 100 µl of the Colorimetric HRP Substrate to each well.
-
Incubate at room temperature until the positive control wells turn blue (typically 5-15 minutes).
-
Add 100 µl of 1N HCl (Stop Solution) to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: CD112R:CD112 signaling interactions.
Caption: Experimental workflow for the CD112R:CD112 assay.
Caption: Logical workflow for troubleshooting high background.
References
Technical Support Center: R-112 Treatment & Cell Viability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with R-112, a selective histone deacetylase 6 (HDAC6) inhibitor, referred to in literature as BKS-112.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of R-112 (BKS-112)?
R-112 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action in cancer cells involves several processes:
-
Induction of Apoptosis: R-112 promotes programmed cell death through the mitochondrial pathway, which is evidenced by changes in the expression of Bcl-2 family proteins (Bax and Bcl-2) and the activation of caspases.[1]
-
Cell Cycle Arrest: The compound causes cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. This is associated with the modulation of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[1]
-
Induction of Autophagy: R-112 can trigger autophagy, a cellular self-degradation process, which can contribute to its anti-cancer effects.[1]
-
Increased Reactive Oxygen Species (ROS): Treatment with R-112 leads to an elevation in intracellular ROS levels, which can induce cellular damage and apoptosis.[1]
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: R-112 has been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]
Q2: In which cancer cell lines has R-112 (BKS-112) shown efficacy?
The primary published research on BKS-112 focuses on its activity in the MDA-MB-231 human triple-negative breast cancer (TNBC) cell line. In this cell line, BKS-112 demonstrated dose- and time-dependent reductions in cell viability.[1]
Q3: What are the expected morphological changes in cells treated with R-112 (BKS-112)?
Treatment with BKS-112 has been observed to cause significant morphological alterations in MDA-MB-231 cells, which are consistent with the induction of apoptosis and cytotoxicity.[1] These changes can include cell shrinkage, rounding, detachment from the culture surface, and the formation of apoptotic bodies.
Troubleshooting Guide: Cell Viability Issues
This guide addresses common problems encountered during cell viability experiments with R-112 treatment.
Problem 1: Inconsistent or Non-reproducible Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a cell titration curve to determine the optimal seeding density for your specific cell line and assay duration. |
| Compound Solubility | BKS-112 is a chemical compound that may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Check for any precipitation upon addition to the medium. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are prone to evaporation, leading to altered media and compound concentrations. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and the compound. |
Problem 2: Higher than Expected Cell Viability (Apparent Resistance)
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a dose-response experiment with a wide range of R-112 concentrations to determine the IC50 value for your specific cell line. |
| Short Treatment Duration | The cytotoxic effects of R-112 are time-dependent.[1] Extend the incubation time to 48 or 72 hours to observe a more significant reduction in cell viability. |
| Cell Line-Specific Resistance | Some cell lines may be inherently more resistant to HDAC6 inhibitors. Consider testing other cancer cell lines to assess the compound's broader efficacy. |
| Rapid Compound Degradation | If the compound is unstable in culture medium over long incubation periods, consider replenishing the medium with fresh compound during the experiment. |
Problem 3: Lower than Expected Cell Viability in Control Groups
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in the culture medium is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5%). |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination, which can affect cell viability. |
Data Presentation
While specific IC50 values for BKS-112 in a wide range of cancer cell lines are not extensively published, the following table presents IC50 values for other selective HDAC6 inhibitors to provide a comparative context for the potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 18 | HCT-116 | Colon Cancer | 2.59[2] |
| Compound 12 | HCT-116 | Colon Cancer | 2.78[2] |
| Compound 8 | HCT-116 | Colon Cancer | 8.52[2] |
| Tubastatin A | HCT-116 | Colon Cancer | 11.97[2] |
| Vorinostat Analogue 7t | MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.093[3] |
| Vorinostat Analogue 7t | Daudi | Burkitt's lymphoma | 0.137[3] |
| Vorinostat Analogue 7p | MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.203[3] |
| Vorinostat Analogue 7p | Daudi | Burkitt's lymphoma | 0.211[3] |
| Vorinostat Analogue 7k | MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.329[3] |
| Vorinostat Analogue 7k | Daudi | Burkitt's lymphoma | 0.485[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on BKS-112.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of R-112 (e.g., 2, 10, and 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 100 µL of MTT reagent to each well and incubate at 37°C for 3 hours.
-
Solubilization: Add 100 µL of DMSO to each well and incubate for 30 minutes with gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating BKS-112.[1]
-
Cell Seeding and Treatment: Seed 4 x 10^4 cells per well in a 60 x 15 mm dish and allow them to attach for 24 hours. Treat the cells with the desired concentrations of R-112 and controls.
-
Cell Harvesting: After the treatment period, harvest both the adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., BD Pharmingen™ FITC Annexin V Apoptosis Detection Kit).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of R-112 (BKS-112) in cancer cells.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 2. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Misconception of R-112 as an HDAC Inhibitor: A Comparative Guide to True HDAC Inhibitors
It is critical to establish from the outset that R-112 is not a histone deacetylase (HDAC) inhibitor. Scientific literature consistently identifies R-112 as a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4] Its mechanism of action revolves around the disruption of signaling pathways in mast cells, making it a candidate for treating allergic conditions like rhinitis.[3][4] A direct comparison of R-112's performance against HDAC inhibitors is therefore not scientifically valid, as they target fundamentally different enzyme classes and biological processes.
This guide has been developed to address the underlying interest in HDAC inhibitors by providing an objective comparison of several well-characterized agents in this class. We will explore their performance, supported by experimental data, and outline the methodologies used to generate these findings.
A Comparative Analysis of Representative HDAC Inhibitors
HDAC inhibitors are a class of epigenetic drugs that modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and altered transcription.[5][6] This guide focuses on a selection of both pan-HDAC inhibitors, which target multiple HDAC isoforms, and isoform-selective inhibitors.
Key HDAC Inhibitors for Comparison:
-
Pan-HDAC Inhibitors:
-
Vorinostat (SAHA): The first HDAC inhibitor approved by the FDA, used for the treatment of cutaneous T-cell lymphoma (CTCL).[7][8]
-
Panobinostat (LBH-589): A potent pan-inhibitor approved for treating multiple myeloma.[9][10]
-
Belinostat (PXD-101): Approved for the treatment of peripheral T-cell lymphoma (PTCL).[7]
-
Romidepsin (Istodax): A cyclic peptide inhibitor approved for CTCL and PTCL.[7]
-
-
Isoform-Selective Inhibitors:
Data Presentation
The efficacy and selectivity of HDAC inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the inhibitory profiles of the selected compounds.
Table 1: Inhibitory Activity (IC50) of Pan-HDAC Inhibitors
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat | ~50 | ~50 | ~70 | ~100 | ~300 |
| Panobinostat | ~1-5 | ~1-5 | ~2-10 | ~5-20 | ~50-100 |
| Belinostat | ~20-50 | ~20-50 | ~20-50 | ~30-60 | ~200-500 |
| Romidepsin | ~1-5 | ~1-5 | ~10-20 | ~50-100 | ~500-1000 |
Note: IC50 values are approximate and can vary based on specific assay conditions.
Table 2: Inhibitory Activity (IC50) of Isoform-Selective HDAC Inhibitors
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| Entinostat | ~100-500 | ~100-500 | ~100-500 | >10,000 |
| Ricolinostat | >5,000 | >5,000 | >5,000 | ~5 |
Note: The high IC50 values for non-target isoforms demonstrate the selectivity of these inhibitors.
Experimental Protocols
The data presented above is typically generated using standardized in vitro enzymatic assays.
Detailed Methodology: In Vitro HDAC Fluorometric Assay
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test compounds (HDAC inhibitors) dissolved in DMSO.
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
Black, flat-bottom 96-well microplates.
-
-
Procedure:
-
A serial dilution of the test compound is prepared in the assay buffer.
-
The HDAC enzyme is added to each well of the microplate, followed by the addition of the diluted test compound.
-
The plate is incubated for a short pre-incubation period (e.g., 15 minutes) at 37°C.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
The developer solution is added to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
The plate is incubated for an additional 15-30 minutes at 37°C to allow for signal development.
-
Fluorescence is measured using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Visualizations: Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: The role of HDACs and their inhibitors in gene expression.
Caption: Experimental workflow for assessing HDAC inhibitor effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. R-112 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An intranasal Syk-kinase inhibitor (this compound) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 8. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to R-112 and Other Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spleen tyrosine kinase (Syk) inhibitor R-112 and other similar compounds. The information is intended for researchers, scientists, and professionals involved in drug development, offering a concise overview of preclinical and cellular activity to inform further research and development efforts.
Introduction to R-112 and the Role of Syk in Allergic Inflammation
R-112 is a small molecule inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1] Activation of FcεRI by allergen-IgE complexes leads to the release of histamine, tryptase, and other inflammatory mediators, driving the symptoms of allergic rhinitis. By targeting Syk, R-112 was developed to block this signaling pathway and prevent the release of these mediators.[1]
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of R-112 and other notable Syk inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the Syk enzyme.
| Compound | Developer/Origin | Syk IC50 | Key Findings |
| R-112 | Rigel Pharmaceuticals | 226 nM[1] | A fast and reversible inhibitor of Syk kinase.[1] |
| Fostamatinib (R406) | Rigel Pharmaceuticals | Not explicitly stated, but its active metabolite, R406, is a potent Syk inhibitor. | The first FDA-approved oral Syk inhibitor for chronic immune thrombocytopenia (ITP).[2] |
| PRT062607 (P505-15) | Portola Pharmaceuticals | 1 nM[3] | A highly selective and orally bioavailable Syk inhibitor.[3] |
| GSK143 | GlaxoSmithKline | pIC50 of 7.5 (equivalent to ~31.6 nM)[4] | A potent and highly selective, orally efficacious Syk inhibitor.[5] |
Cellular Activity: Inhibition of Mast Cell and Basophil Degranulation
The efficacy of Syk inhibitors in a cellular context is often measured by their ability to prevent the degranulation of mast cells and basophils upon allergenic stimulation. The following table presents available data on the half-maximal effective concentration (EC50) for the inhibition of mediator release.
| Compound | Cell Type | Mediator Release Inhibited | EC50/IC50 |
| R-112 | Human Mast Cells | Tryptase | 0.353 µM[1] |
| Human Mast Cells | Histamine | 0.28 µM[1] | |
| Human Basophils | Histamine | 0.49 µM[1] | |
| PRT062607 (P505-15) | Human Basophils | FcεRI-mediated degranulation | 205 nM[6] |
Experimental Protocols
IgE-Mediated Human Mast Cell Degranulation Assay
Objective: To assess the ability of a test compound to inhibit the IgE-mediated release of inflammatory mediators (e.g., tryptase, histamine) from human mast cells.
Methodology:
-
Cell Culture: Culture human mast cells (e.g., LAD2 cell line or primary human mast cells) in an appropriate medium supplemented with stem cell factor (SCF).
-
Sensitization: Sensitize the mast cells by incubating them overnight with human IgE.
-
Compound Incubation: Pre-incubate the sensitized mast cells with various concentrations of the test compound (e.g., R-112) or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Induce degranulation by cross-linking the surface-bound IgE with an anti-IgE antibody.
-
Mediator Release Measurement:
-
Tryptase Release: Collect the cell supernatant and measure the tryptase concentration using an enzyme-linked immunosorbent assay (ELISA).
-
Histamine Release: Collect the cell supernatant and determine the histamine content using a fluorometric or enzyme-based assay.
-
-
Data Analysis: Calculate the percentage of mediator release inhibition for each compound concentration compared to the vehicle control. Determine the EC50 value by plotting the inhibition data against the compound concentrations and fitting to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IgE-FcεRI signaling pathway and the inhibitory action of R-112 on Syk.
Caption: Experimental workflow for the mast cell degranulation assay.
Discussion and Conclusion
The available preclinical data indicate that R-112 is a potent inhibitor of Syk kinase and effectively blocks IgE-mediated mast cell degranulation in vitro. When compared to other Syk inhibitors, such as PRT062607 and GSK143, R-112 demonstrates a lower potency in terms of direct enzyme inhibition. However, its cellular efficacy in inhibiting histamine and tryptase release is in the sub-micromolar range, suggesting relevant biological activity.
It is important to note the discontinuation of R-112's clinical development for allergic rhinitis following a Phase II study that failed to meet its primary endpoint. This outcome highlights the challenge of translating in vitro potency and cellular activity into clinical efficacy. Factors such as drug delivery, bioavailability at the target tissue, and the complexity of the in vivo allergic response can all influence clinical outcomes.
In contrast, Fostamatinib, another Syk inhibitor from Rigel Pharmaceuticals, has successfully navigated clinical development and received regulatory approval for different indications, underscoring the therapeutic potential of targeting Syk. The data for PRT062607 and GSK143 also show high potency, suggesting that the development of Syk inhibitors remains an active area of research for various inflammatory and autoimmune diseases.
This comparative guide provides a snapshot of the preclinical profiles of R-112 and similar compounds. For drug development professionals, these data can inform the selection and optimization of future Syk inhibitors, with a key consideration being the translation of in vitro and cellular data to in vivo efficacy and clinical success.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
R-112 Efficacy in Allergic Rhinitis: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical efficacy of R-112, an investigational intranasal Syk kinase inhibitor, against the standard of care for the treatment of allergic rhinitis. The development of R-112 for this indication was discontinued following conflicting Phase II clinical trial results. This document summarizes the available data, outlines the experimental protocols of the key studies, and visualizes the underlying biological pathway and clinical trial workflow.
Executive Summary
R-112, developed by Rigel Pharmaceuticals, showed initial promise in a Phase II "Park Study" by demonstrating a statistically significant reduction in allergic rhinitis symptoms compared to placebo. However, a subsequent, larger Phase II study failed to replicate these findings. In this latter trial, R-112 did not show a statistically significant improvement in nasal allergy symptoms over placebo. In contrast, the active comparator, Beconase AQ® (beclomethasone dipropionate), an intranasal corticosteroid and a standard of care, demonstrated superiority to placebo. These conflicting outcomes led to the cessation of R-112's development for allergic rhinitis.
Data Presentation: Efficacy of R-112 in Phase II Clinical Trials
The following tables summarize the quantitative data from the two key Phase II clinical trials of R-112 for seasonal allergic rhinitis.
Table 1: R-112 "Park Study" - Efficacy Results
| Outcome Measure | R-112 | Placebo | p-value |
| Global Nasal Allergy Symptom Score (GNASS) Reduction (Day 1) | 7.0 points (38% improvement from baseline) | 5.4 points (29% improvement from baseline) | p=0.0005 |
Table 2: Comparative Phase II Study - Efficacy Results
| Treatment Arm | Primary Endpoint: Change in Total Nasal Symptom Severity (TNSS) |
| R-112 | No statistically significant difference from placebo. |
| Beconase AQ® | Statistically superior to placebo. |
| Placebo | - |
Specific quantitative data for the comparative Phase II study were not publicly released.
Experimental Protocols
R-112 "Park Study"
-
Study Design: A randomized, double-blind, placebo-controlled Phase II clinical trial.
-
Participant Population: 319 patients with a verified history of allergic rhinitis.
-
Treatment: Intranasal R-112 or placebo.
-
Duration: Two days.
-
Primary Objective: To measure the safety and efficacy of R-112 as an intranasal treatment for allergic rhinitis.
-
Primary Efficacy Endpoint: The Global Nasal Allergy Symptom Score (GNASS), which assessed symptoms including sneezing, stuffy nose, runny nose, and itchy nose.
Comparative Phase II Study
-
Study Design: A randomized, double-blind, placebo-controlled, active-comparator Phase II clinical study conducted at 25 centers across the United States.[1]
-
Participant Population: 396 patients with a history of seasonal allergic rhinitis for the last two years.[1]
-
Treatment Arms:
-
Intranasal R-112 (twice daily dosing)
-
Beconase AQ® (beclomethasone) nasal spray (twice daily dosing)
-
Placebo (twice daily dosing)[1]
-
-
Duration: 7-day treatment cycle, preceded by a screening period and a placebo run-in period.[1]
-
Primary Efficacy Endpoint: Total Nasal Symptom Severity (TNSS) rating scale, a measure of five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.[1]
Mandatory Visualizations
Signaling Pathway
The therapeutic rationale for R-112 is based on the inhibition of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cells that leads to the release of inflammatory mediators in response to an allergen.
References
R-112: A Comparative Guide to Cross-Reactivity with Other Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of R-112, a potent inhibitor of Spleen Tyrosine Kinase (Syk). Understanding the selectivity of a kinase inhibitor is critical for assessing its potential for off-target effects and for the development of safe and effective therapeutics. This document presents a comparative overview of R-112's activity against its primary target, Syk, and its interactions with other kinases. The information is supported by experimental data and detailed methodologies.
Introduction to R-112 and its Primary Target
R-112 is an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) with a Ki of 96 nM.[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of hematopoietic cells, including mast cells, basophils, and B-cells. In mast cells, Syk is a key mediator of the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), which leads to degranulation and the release of pro-inflammatory mediators such as histamine and leukotrienes.[1][2] Due to its central role in allergic and inflammatory responses, Syk has emerged as an attractive therapeutic target for conditions like allergic rhinitis and rheumatoid arthritis.[3][4]
Cross-Reactivity Profile of Syk Inhibitors
While R-112 is a potent Syk inhibitor, like many kinase inhibitors, it can exhibit activity against other kinases, a phenomenon known as cross-reactivity. Due to the limited publicly available comprehensive kinase screening data specifically for R-112, this guide will utilize data from a closely related and well-characterized Syk inhibitor, R406 , as a representative example. R406 is the active metabolite of the FDA-approved drug Fostamatinib. Understanding the selectivity profile of R406 provides valuable insights into the potential off-target interactions of R-112 and other compounds in its class.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of R406 against a panel of kinases. The data is presented as the concentration of the inhibitor required to reduce the activity of the kinase by 50% (IC50). A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Primary Target/Off-Target |
| Syk | 30 | Primary Target |
| Flt-3 | - | Off-Target |
| Ret | - | Off-Target |
| FAK | - | Off-Target |
| p38 MAPK | - | Off-Target |
Note: Specific IC50 values for Flt-3, Ret, FAK, and p38 MAPK for R406 were not available in the provided search results, but these kinases have been identified as off-targets.[5][6]
The data indicates that while R406 is a potent inhibitor of Syk, it also demonstrates activity against other kinases, including Flt-3, Ret, FAK, and p38 MAPK.[5][6] This cross-reactivity is an important consideration in the development of Syk inhibitors, as inhibition of these off-target kinases could lead to unintended biological effects.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase inhibition assays. A widely used method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during a kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for performing an in vitro kinase inhibition assay to determine the IC50 of a compound against a panel of kinases.
1. Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Reconstitute the kinase, substrate, and ATP to their desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e-g., R-112 or R406) in DMSO and then dilute further in the reaction buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
Test inhibitor at various concentrations.
-
Kinase.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
3. Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Syk Signaling Pathway in Mast Cells
The following diagram illustrates the central role of Syk in the FcεRI signaling cascade in mast cells. Activation of this pathway leads to the release of inflammatory mediators.
Caption: FcεRI-mediated signaling cascade in mast cells.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines the key steps involved in determining the cross-reactivity of a kinase inhibitor using a high-throughput screening assay.
Caption: High-throughput kinase inhibition screening workflow.
References
Reproducibility of R-112 Experimental Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for R-112, a spleen tyrosine kinase (Syk) inhibitor, and its alternatives. The data presented is intended to offer an objective overview to support research and development efforts in allergic rhinitis and other inflammatory conditions.
Comparative Analysis of Syk Inhibitors
Spleen tyrosine kinase (Syk) is a critical mediator of signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells and basophils. Inhibition of Syk is a promising therapeutic strategy for allergic diseases. This guide focuses on R-112 and compares its in vitro activity with other notable Syk inhibitors, Fostamatinib (the prodrug of R406) and Entospletinib.
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for R-112 and its alternatives against Syk kinase.
| Compound | IC50 (nM) | Ki (nM) | Source |
| R-112 | 226 | 96 | [1][2] |
| R406 (active metabolite of Fostamatinib) | 41 | 30 | [3][4][5][6] |
| Entospletinib (GS-9973) | 7.7 | Not Reported | [1][7][8][9] |
Cellular Activity: Inhibition of Mast Cell Degranulation
The efficacy of these inhibitors in a cellular context was assessed by their ability to inhibit IgE-mediated degranulation of mast cells and basophils, a key event in the allergic cascade. The table below presents the half-maximal effective concentration (EC50) values for the inhibition of mediator release.
| Compound | Cell Type | Mediator Release | EC50 (nM) | Source |
| R-112 | Human Mast Cells | Tryptase | 353 | |
| R-112 | Human Basophils | Histamine (anti-IgE) | 280 | |
| R-112 | Human Basophils | Histamine (dust mite allergen) | 490 | |
| R406 (active metabolite of Fostamatinib) | Cultured Human Mast Cells | Degranulation | 56 | [4] |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and accurate methodologies. Below are descriptions of the key experimental protocols used to generate the data presented above.
In Vitro Syk Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against purified Syk kinase.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a 384-well plate in a buffer containing Tris-HCl, MgCl2, and DTT.
-
Enzyme and Inhibitor Incubation: Recombinant Syk enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., R-112, R406, Entospletinib) for a defined period at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a biotinylated peptide substrate) and ATP.
-
Reaction Termination and Detection: After incubation, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Human Mast Cell Degranulation Assay (Tryptase/Histamine Release)
Objective: To assess the ability of an inhibitor to block IgE-mediated degranulation of human mast cells or basophils.
Methodology:
-
Cell Culture and Sensitization: Human mast cells (e.g., cultured human mast cells - CHMCs) or basophils are cultured and sensitized overnight with human IgE.
-
Inhibitor Pre-treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the Syk inhibitor or vehicle control for a specified time.
-
Cell Activation: Degranulation is induced by cross-linking the bound IgE with an anti-IgE antibody or a specific allergen (e.g., dust mite allergen).
-
Mediator Quantification: The release of inflammatory mediators into the supernatant is quantified. Tryptase activity can be measured using a colorimetric substrate, while histamine levels are often determined by ELISA.
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each inhibitor concentration compared to the stimulated vehicle control. The EC50 value is determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: IgE-mediated Syk signaling pathway in mast cells.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Workflow for mast cell degranulation assay.
References
- 1. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 2. labordoc.ilo.org [labordoc.ilo.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOSTAMATINIB (PD010914, GKDRMWXFWHEQQT-UHFFFAOYSA-N) [probes-drugs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
A Comparative Guide to Avibactam and Other Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes, presents a significant challenge in the treatment of bacterial infections. Beta-lactamase inhibitors are crucial components of modern antibacterial therapy, designed to protect beta-lactam antibiotics from degradation. This guide provides an objective comparison of avibactam, a newer non-beta-lactam beta-lactamase inhibitor, with the established inhibitors clavulanic acid, sulbactam, and tazobactam. The comparison is supported by experimental data on their inhibitory activity and efficacy in combination with beta-lactam antibiotics.
Mechanism of Action and Inhibitory Spectrum
Beta-lactamase inhibitors function by binding to beta-lactamase enzymes, preventing them from hydrolyzing the beta-lactam ring of co-administered antibiotics. The inhibitors themselves have minimal intrinsic antibacterial activity.[1] However, their mechanisms and spectrum of inhibition vary significantly.
Clavulanic acid, sulbactam, and tazobactam are "suicide inhibitors" that form a stable, covalent bond with the beta-lactamase, leading to irreversible inactivation of the enzyme.[2] Their activity is primarily directed against Ambler Class A beta-lactamases, including many plasmid-mediated enzymes like TEM-1 and SHV-1.[3][4] While they have some activity against Class C enzymes, they are generally less effective.[5]
Avibactam , a diazabicyclooctane, has a broader spectrum of activity and a different mechanism of action. It forms a covalent bond with the enzyme that is reversible, allowing it to be recycled and inhibit multiple enzyme molecules.[2] Avibactam is a potent inhibitor of Class A enzymes, including Klebsiella pneumoniae carbapenemase (KPC), Class C (AmpC) enzymes, and some Class D (OXA) enzymes, such as OXA-48.[6] It is not effective against metallo-beta-lactamases (Class B).[6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of avibactam, clavulanic acid, sulbactam, and tazobactam against various beta-lactamases, as measured by the 50% inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (in µM) Against Class A Beta-Lactamases
| Beta-Lactamase | Avibactam | Clavulanic Acid | Sulbactam | Tazobactam |
| TEM-1 | ~0.008 | 0.08 | 4.8 | 0.08 |
| SHV-1 | ~0.015 | 0.01 | 5.8 | 0.03 |
| KPC-2 | 0.004 | - | - | - |
Table 2: Comparative IC50 Values (in µM) Against Class C and D Beta-Lactamases
| Beta-Lactamase | Avibactam | Clavulanic Acid | Sulbactam | Tazobactam |
| AmpC (E. cloacae P99) | 0.08 | >100 | ~5 | ~5 |
| OXA-48 | ~0.1 | 6 | - | 1.8 |
In Vitro Efficacy of Beta-Lactam/Inhibitor Combinations
The clinical utility of beta-lactamase inhibitors is determined by their ability to restore the activity of a partner beta-lactam antibiotic. The following table presents the Minimum Inhibitory Concentration (MIC) values for common beta-lactam/inhibitor combinations against various resistant bacterial isolates. Lower MIC values indicate greater antibacterial efficacy.
Table 3: Comparative MIC90 Values (in µg/mL) of Beta-Lactam/Inhibitor Combinations
| Bacterial Species (Resistance Mechanism) | Ceftazidime-Avibactam | Piperacillin-Tazobactam |
| E. coli (ESBL-producing) | 0.5 | 16 |
| K. pneumoniae (KPC-producing) | 2 | >64 |
| P. aeruginosa (Multidrug-resistant) | 8 | 128 |
Note: Data compiled from multiple sources; MIC90 represents the concentration required to inhibit 90% of isolates. Experimental conditions and isolate collections may vary between studies.[7]
Experimental Protocols
Determination of IC50 for Beta-Lactamase Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the activity of a beta-lactamase enzyme by 50%.
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactamase inhibitor (e.g., avibactam)
-
Chromogenic beta-lactam substrate (e.g., nitrocefin)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of the beta-lactamase inhibitor in phosphate buffer.
-
In a 96-well plate, add a fixed concentration of the purified beta-lactamase enzyme to each well containing the different inhibitor concentrations.
-
Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to each well.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a beta-lactam/beta-lactamase inhibitor combination that prevents visible growth of a bacterial isolate.
Materials:
-
Bacterial isolate to be tested
-
Beta-lactam antibiotic (e.g., ceftazidime)
-
Beta-lactamase inhibitor (e.g., avibactam) at a fixed concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic in CAMHB in a 96-well microplate. Each well should also contain a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL of avibactam).
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microplate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Caption: Mechanism of beta-lactam antibiotics and role of beta-lactamase inhibitors.
Caption: Comparison of suicide and reversible beta-lactamase inhibition mechanisms.
Caption: Experimental workflow for IC50 determination of a beta-lactamase inhibitor.
References
- 1. Acute Pyelonephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition by Avibactam and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftazidime–Avibactam Resistance in Carbapenem-Resistant Klebsiella pneumoniae Bloodstream Infections: Risk Factors and Clinical Outcomes [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
Navigating Synergistic Combinations in Oncology: A Comparative Guide to Novel "112" Series Compounds
In the landscape of oncology research, the strategic combination of therapeutic agents to achieve synergistic effects is paramount for enhancing efficacy and overcoming resistance. This guide provides a detailed comparison of three investigational compounds—PT-112, BO-112, and AK112 (Ivonescimab)—each demonstrating significant promise in synergistic applications with other anti-cancer drugs. While the initial query for "R-112" was ambiguous, our investigation points to these three distinct agents in active oncology research, where synergistic combination is a key developmental goal. A fourth compound, BKS-112, is also briefly discussed for its potential in combination therapies.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, experimental data from preclinical and clinical studies, and detailed experimental protocols.
Comparative Overview of "112" Series Compounds
The following table summarizes the key characteristics and synergistic partners of PT-112, BO-112, and AK112.
| Feature | PT-112 | BO-112 | AK112 (Ivonescimab) |
| Drug Class | Platinum-Pyrophosphate Conjugate | Synthetic dsRNA Viral Mimetic | Bispecific Antibody (PD-1/VEGF) |
| Primary Mechanism | Inducer of Immunogenic Cell Death (ICD) | Innate Immune System Agonist (TLR3, RIG-I, MDA5) | Dual blockade of PD-1 and VEGF pathways |
| Synergistic Partners | Immune Checkpoint Inhibitors (e.g., Avelumab) | Radiotherapy, Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | Chemotherapy, Other Immunotherapies (e.g., anti-CD47, anti-CD73) |
| Therapeutic Area | Solid Tumors (NSCLC, Prostate Cancer, Multiple Myeloma) | Solid Tumors (Melanoma) | Solid Tumors (NSCLC, SCLC) |
PT-112: Inducing Immunogenic Cell Death for Enhanced Immune Response
PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2] This mechanism makes it a prime candidate for combination with immune checkpoint inhibitors (ICIs).
Synergistic Effects with Avelumab (PD-L1 Inhibitor)
A Phase 2a study evaluated the combination of PT-112 with the PD-L1 inhibitor avelumab in patients with advanced non-small cell lung cancer (NSCLC). The study demonstrated that the combination was well-tolerated and showed meaningful clinical benefits in patients without known predictive markers for immunotherapy response.[3]
Quantitative Data from Phase 2a NSCLC Study [3]
| Metric | Value |
| Number of Patients | 18 |
| PT-112 Dosage | 360 mg/m² on days 1, 8, and 15 of a 28-day cycle |
| Avelumab Dosage | 800 mg on days 1 and 15 of a 28-day cycle |
| Stable Disease or Better (in 15 evaluable patients) | 40% |
Experimental Protocols
Phase 2a Clinical Trial Protocol (PT-112 + Avelumab in NSCLC) [3]
-
Patient Population: Patients with advanced non-small cell lung cancer who had progressive disease and received prior anti-PD-1/PD-L1 and platinum treatment.
-
Treatment Regimen: PT-112 administered intravenously at 360 mg/m² on days 1, 8, and 15, and avelumab at 800 mg on days 1 and 15 of a 28-day cycle.
-
Primary Endpoints: Safety and tolerability of the combination.
-
Secondary Endpoints: Objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).
Signaling Pathway and Experimental Workflow
The synergistic effect of PT-112 and ICIs is rooted in the induction of ICD, which leads to the release of damage-associated molecular patterns (DAMPs), enhancing the presentation of tumor antigens to the immune system.
Caption: PT-112 induces immunogenic cell death, leading to T-cell mediated tumor lysis enhanced by PD-L1 inhibition.
BO-112: A Viral Mimetic to Sensitize Tumors to Radiotherapy and Immunotherapy
BO-112 is a synthetic double-stranded RNA that acts as a viral mimetic, activating innate immune pathways through TLR3, RIG-I, and MDA5.[4][5] This "remodels" the tumor microenvironment from immunologically "cold" to "hot," making it more susceptible to other treatments.[6]
Synergistic Effects with Radiotherapy
Preclinical studies have shown that the combination of BO-112 and radiotherapy (RT) has a synergistic effect in controlling tumor growth. In murine models, the combination led to more prominent features of immunogenic cell death, such as calreticulin exposure.[7]
Quantitative Data from Preclinical Study (BO-112 + RT) [7]
| Cell Line | Treatment | Outcome |
| TS/A breast cancer | BO-112 + Irradiation | Synergistic reduction in viable cells (clonogenic assays) |
| B16-OVA | BO-112 + Irradiation | Synergistic reduction in viable cells (clonogenic assays) |
Synergistic Effects with Pembrolizumab (PD-1 Inhibitor)
In a phase 2 clinical trial (SPOTLIGHT-203), the combination of intratumoral BO-112 with the PD-1 inhibitor pembrolizumab was evaluated in patients with advanced melanoma resistant to anti-PD-1 therapy. The combination demonstrated a notable objective response rate.[4][8]
Quantitative Data from SPOTLIGHT-203 Trial [4][8]
| Metric | Value |
| Number of Patients | 42 |
| Objective Response Rate (ORR) | 25% |
| Complete Response Rate | 10% |
| Partial Response Rate | 15% |
| Disease Control Rate (DCR) | 65% |
| Median Progression-Free Survival (PFS) | 3.8 months |
Experimental Protocols
Preclinical Synergy with Radiotherapy [7]
-
Cell Lines: Murine transplantable tumor cell lines (TS/A, MC38, and B16-OVA).
-
In Vitro Assays: Clonogenic assays to assess cell viability after treatment with BO-112 and/or irradiation.
-
In Vivo Models: Bilateral tumor models where one lesion was irradiated and/or injected with BO-112 to observe local and distant (abscopal) effects.
-
Immunophenotyping: Flow cytometry and multiplex tissue immunofluorescence to analyze immune cell infiltrates.
SPOTLIGHT-203 Clinical Trial Protocol (BO-112 + Pembrolizumab) [4][8]
-
Patient Population: Patients with unresectable stage III or IV melanoma with confirmed progressive disease following anti-PD-1 therapy.
-
Treatment Regimen: Intratumoral BO-112 (up to 2 mg in up to 8 lesions) once weekly for the first 7 weeks, then every 3 weeks. Intravenous pembrolizumab at 200 mg every 3 weeks.
-
Primary Endpoint: Objective Response Rate (ORR).
Signaling Pathway and Experimental Workflow
BO-112 activates innate immune sensors, leading to a pro-inflammatory tumor microenvironment that enhances the efficacy of both radiotherapy and checkpoint inhibition.
Caption: BO-112 remodels the tumor microenvironment, enhancing synergistic anti-tumor effects with radiotherapy or PD-1 inhibitors.
AK112 (Ivonescimab): Dual Targeting of PD-1 and VEGF
AK112, also known as Ivonescimab, is a first-in-class bispecific antibody that simultaneously targets PD-1 and VEGF. This dual mechanism aims to inhibit PD-1-mediated immunosuppression while also blocking tumor angiogenesis.[9][10]
Synergistic Effects with Chemotherapy
A phase II clinical trial investigated AK112 in combination with chemotherapy for patients with advanced non-small cell lung cancer (NSCLC). The combination showed promising anti-tumor activity and a manageable safety profile in both first-line and previously treated patients.[11][12]
Quantitative Data from Phase II NSCLC Study [13]
| Patient Cohort (First-Line, Advanced/Metastatic) | ORR | 9-month PFS Rate | 9-month OS Rate |
| Squamous NSCLC (n=63) | 75% | 67% | 93% |
| Non-Squamous NSCLC (n=72) | 55% | 61% | 81% |
Experimental Protocols
Phase II Clinical Trial Protocol (AK112 + Chemotherapy in NSCLC) [11]
-
Patient Population: Adults with locally advanced or metastatic NSCLC, categorized into cohorts based on prior therapy and genomic alterations.
-
Treatment Regimen: AK112 (10 or 20 mg/kg) administered intravenously every 3 weeks in combination with platinum-doublet chemotherapy.
-
Primary Endpoints: Investigator-assessed Objective Response Rate (ORR) and safety.
Signaling Pathway
AK112's unique structure allows it to bind to both PD-1 on T-cells and VEGF in the tumor microenvironment, leading to a multi-pronged anti-tumor effect. The presence of VEGF has been shown to enhance the binding affinity of AK112 to PD-1.[10][14]
Caption: AK112 dually blocks PD-1 on T-cells and VEGF from tumor cells, inhibiting immune suppression and angiogenesis.
BKS-112: A Potential Combination Agent Targeting HDAC6
BKS-112 is a selective histone deacetylase 6 (HDAC6) inhibitor that has shown anti-cancer activity in triple-negative breast cancer (TNBC) cells. Its mechanism involves the suppression of the AKT/mTOR pathway, which is a critical signaling cascade in cancer cell proliferation and survival.[15] While direct synergistic studies were not as prominent in the initial findings, its targeted effect on a key cancer pathway suggests a strong potential for combination with other agents that target parallel or downstream pathways to achieve synergistic anti-tumor effects. Further research is warranted to explore these potential combinations.
Conclusion
The "112" series of investigational compounds—PT-112, BO-112, and AK112—represent a diverse and promising frontier in synergistic cancer therapy. Each agent leverages a distinct mechanism of action to enhance the efficacy of established treatments like immunotherapy, radiotherapy, and chemotherapy. The data presented in this guide underscore the importance of a rational, mechanism-based approach to designing combination therapies. As these compounds advance through clinical development, they hold the potential to offer new, more effective treatment paradigms for a range of challenging cancers.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promontory Therapeutics Presents Safety and Efficacy Data of PT-112 in Combination with PD-L1 Inhibition in Treatment of Advanced Non-Small Cell Lung Cancer at ESMO I-O 2022 [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral BO-112 With Pembrolizumab in Anti–PD-1–Resistant Melanoma - The ASCO Post [ascopost.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. AK112, a novel PD-1/VEGF bispecific antibody, in combination with chemotherapy in patients with advanced non-small cell lung cancer (NSCLC): an open-label, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asco.org [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
Head-to-Head Comparison of R-112 and Competitor Compounds in Allergic Response Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Syk Kinase Inhibitors in Mast Cell-Mediated Allergic Reactions.
This guide provides a detailed, data-driven comparison of the investigational compound R-112 with its key competitors, focusing on their efficacy as Spleen Tyrosine Kinase (Syk) inhibitors for the potential treatment of allergic diseases such as allergic rhinitis. Syk is a critical mediator in the signaling cascade of mast cells, which, upon activation, release a torrent of inflammatory mediators responsible for allergic symptoms. This comparison summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid in research and development decisions.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of R-112 and its primary competitors—R406 (the active metabolite of Fostamatinib) and BAY 61-3606—in inhibiting Syk kinase activity and mast cell degranulation. Gusacitinib, a dual Syk/JAK inhibitor, is also included for a broader perspective, though direct mast cell degranulation data is less prevalent in the public domain.
Table 1: In Vitro Syk Kinase Inhibition
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Citation(s) |
| R-112 | Syk | Cell-free | 96 | 226 | [1][2] |
| R406 | Syk | Cell-free | 30 | 41 | [3] |
| BAY 61-3606 | Syk | Cell-free | 7.5 | 10 | [4][5] |
| Gusacitinib | Syk | Not Specified | - | 5 | [6] |
Table 2: Inhibition of Mast Cell and Basophil Degranulation
| Compound | Cell Type | Assay | EC₅₀ (nM) | IC₅₀ (nM) | Citation(s) |
| R-112 | Human Mast Cells | Tryptase Release | 353 | - | [2] |
| Human Basophils | Histamine Release | 280 | - | [2] | |
| Human Basophils (allergen-induced) | Histamine Release | 490 | - | [2] | |
| R406 | Human Mast Cells | Degranulation | 43 | - | [3] |
| BAY 61-3606 | Rat Basophilic Leukemia (RBL-2H3) | Hexosaminidase Release | - | 5-46 | [4][5][7] |
| Rat Peritoneal Mast Cells | Serotonin Release | - | 17 | [8] | |
| Human Basophils | Not Specified | - | 10 | [5] | |
| Human Basophils (atopic) | Not Specified | - | 8.1 | [5] |
Table 3: Inhibition of Cytokine and Leukotriene Release
| Compound | Cell Type | Mediator Inhibited | EC₅₀ (nM) | Citation(s) |
| R-112 | Human Mast Cells | Leukotriene C4 | 115 | [1] |
| Human Mast Cells | TNF-α | 2010 | [1] | |
| Human Mast Cells | GM-CSF | 1580 | [1] | |
| Human Mast Cells | IL-8 | 1750 | [1] | |
| R406 | Murine Bone Marrow-Derived Mast Cells | IL-2, IL-6, IL-13, TNF-α | 10-100 (complete inhibition) | [3] |
| BAY 61-3606 | Mast Cells | Cytokine Synthesis | Not specified | [9][10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental setups used to generate the data above, the following diagrams illustrate the key signaling pathway and a generalized workflow for assessing mast cell degranulation.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a generalized procedure for measuring IgE-mediated degranulation of mast cells, such as the Rat Basophilic Leukemia (RBL-2H3) cell line, by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 20% FBS and antibiotics)
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-Human Serum Albumin (HSA) or other relevant antigen
-
Tyrode's buffer (or similar physiological salt solution)
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating them with anti-DNP IgE overnight.
-
Washing: Wash the cells gently with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Pre-treatment: Add the Syk inhibitor compounds (R-112, R406, BAY 61-3606) at various concentrations to the designated wells. Include a vehicle-only control. Incubate for a specified period (e.g., 1 hour) at 37°C.
-
Stimulation: Induce degranulation by adding the antigen (DNP-HSA) to the wells. For the positive control (maximum release), add Triton X-100 to lyse the cells. For the negative control (spontaneous release), add buffer only.
-
Supernatant Collection: After a defined incubation period (e.g., 30-60 minutes) at 37°C, carefully collect the supernatant from each well.
-
Enzyme Assay:
-
Add the pNAG substrate solution to another 96-well plate.
-
Transfer a portion of the collected supernatant to the corresponding wells of the substrate plate.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the maximum release (Triton X-100 lysed cells) after subtracting the spontaneous release. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cytokine Release Measurement by ELISA
This protocol outlines the general steps for quantifying the release of specific cytokines (e.g., TNF-α, IL-6, IL-8) from cultured human mast cells following stimulation.
Materials:
-
Cultured human mast cells (or other relevant mast cell line)
-
Complete culture medium
-
IgE and corresponding antigen (or other stimuli)
-
Syk inhibitor compounds
-
Phosphate-Buffered Saline (PBS)
-
Commercially available ELISA kits for the cytokines of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization: Culture and sensitize human mast cells with IgE as described in the degranulation assay protocol.
-
Inhibitor Treatment and Stimulation: Pre-treat the sensitized cells with varying concentrations of the Syk inhibitors or vehicle control, followed by stimulation with the appropriate antigen.
-
Supernatant Collection: After an extended incubation period (e.g., 4-24 hours, depending on the cytokine) at 37°C, collect the cell culture supernatants.
-
ELISA Procedure (as per kit instructions):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate with wash buffer.
-
Blocking: Block the plate with blocking buffer for at least one hour.
-
Sample and Standard Incubation: Add the collected cell supernatants and a serial dilution of the cytokine standard to the plate and incubate for 2 hours.
-
Washing: Wash the plate.
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate for 1 hour.
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add the enzyme-linked streptavidin (or avidin-HRP) and incubate for 1 hour.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
-
Measurement: Read the absorbance of each well at the specified wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to interpolate the concentration of the cytokine in each experimental sample. Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the EC₅₀ values.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 61-3606 (hydrochloride) (PD043804, HLYFDKZWVIBYKL-UHFFFAOYSA-N) [probes-drugs.org]
- 5. allgenbio.com [allgenbio.com]
- 6. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. h-h-c.com [h-h-c.com]
The Rise and Fall of R-112: A Meta-Analysis of a Once-Promising Allergic Rhinitis Candidate
South San Francisco, CA - R-112, an intranasal spleen tyrosine kinase (Syk) inhibitor developed by Rigel Pharmaceuticals, showed initial promise in treating allergic rhinitis, but ultimately failed to demonstrate efficacy in a pivotal Phase II clinical trial, leading to the discontinuation of its development. This guide provides a meta-analysis of the available research studies on R-112, comparing its performance with the established corticosteroid, Beconase AQ (beclomethasone), and detailing the experimental data that sealed its fate.
Performance Comparison: R-112 vs. Placebo and Beconase AQ
The clinical development of R-112 for allergic rhinitis involved two key Phase II studies with contrasting outcomes. The initial "Park Study" demonstrated a statistically significant improvement in allergy symptoms, while a subsequent, larger Phase II trial failed to replicate these positive results.
| Clinical Trial | Treatment Arms | Primary Endpoint | Results | Outcome |
| Phase II "Park Study" | R-112 (3 mg/nostril) vs. Placebo | Global Nasal Allergy Symptom Score (GSC) | R-112 reduced the GSC by 7.0 points (38%) vs. 5.4 points (29%) for placebo (p=0.0005).[1] | Positive |
| Final Phase II Study | R-112 (twice daily) vs. Beconase AQ vs. Placebo | Total Nasal Symptom Severity (TNSS) | R-112 failed to show a statistically significant difference from placebo. Beconase AQ was superior to placebo.[2] | Negative |
Experimental Protocols
Phase II "Park Study" Methodology
This randomized, placebo-controlled study enrolled 319 patients with a history of allergic rhinitis. The primary objective was to assess the safety and efficacy of intranasal R-112.
-
Inclusion Criteria: Patients with a verified history of allergic rhinitis.
-
Dosing Regimen: R-112 was administered as a 3 mg dose per nostril.
-
Primary Endpoint: The Global Nasal Allergy Symptom Score (GSC) was used to measure the severity of allergy symptoms.
-
Key Findings: The study demonstrated that R-112 provided a rapid onset of action, with a statistically significant improvement in symptom scores observed as early as 30-45 minutes after dosing.[2] The beneficial effects were sustained throughout the measurement period.
Final Phase II Study Methodology
This randomized, double-blind study was conducted at 25 centers across the United States and enrolled 396 patients with a history of seasonal allergic rhinitis.
-
Treatment Arms: The study compared twice-daily dosing of R-112, Beconase AQ nasal spray, and a placebo over a 7-day period.[2]
-
Primary Endpoint: The primary endpoints were safety and efficacy, measured by the Total Nasal Symptom Severity (TNSS) rating scale. This scale assessed five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.[2]
-
Study Design: The trial included a screening period where patients discontinued any existing allergy medications, followed by a placebo run-in period before being randomized to a treatment arm.[2]
Mechanism of Action: The Syk Signaling Pathway
R-112 was designed to inhibit spleen tyrosine kinase (Syk), a key enzyme in the allergic inflammatory cascade. In mast cells, the cross-linking of IgE receptors by allergens triggers the activation of Syk. This initiates a signaling cascade leading to the release of histamine, leukotrienes, and other inflammatory mediators that cause the symptoms of allergic rhinitis. By blocking Syk, R-112 aimed to prevent the release of these mediators and thereby reduce allergy symptoms.
Experimental Workflow of the Final Phase II Clinical Trial
The design of the final Phase II study followed a standard protocol for allergic rhinitis clinical trials.
Conclusion
The development of R-112 for allergic rhinitis serves as a case study in the challenges of drug development. Despite a promising mechanism of action and encouraging initial Phase II results, the compound failed to demonstrate a consistent and statistically significant benefit over placebo in a larger, well-controlled clinical trial. The superiority of the active comparator, Beconase AQ, in the final study underscored the high bar for new therapies in this indication. The data from these studies ultimately led Rigel Pharmaceuticals to discontinue the development of R-112 for allergic rhinitis.
References
Safety Operating Guide
Proper Disposal Procedures for R-112 (1,1,2,2-Tetrachloro-1,2-difluoroethane)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of R-112, a chlorofluorocarbon (CFC) refrigerant also known as CFC-112 or Freon 112. Due to its ozone-depleting nature, the handling and disposal of R-112 are strictly regulated. Adherence to these procedures is mandatory to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions
R-112 is a colorless liquid or solid with a slight, ether-like odor. While it is non-flammable, it can decompose when exposed to heat or flames, releasing toxic and corrosive gases.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, Teflon®).
-
Respiratory Protection: In case of a leak or spill in a poorly ventilated area, use a NIOSH-approved self-contained breathing apparatus (SCBA) or an air-purifying respirator with appropriate cartridges for organic vapors and acid gases.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of R-112 is governed by regulations such as the U.S. Environmental Protection Agency (EPA) Section 608 of the Clean Air Act. The fundamental principle is that R-112 must not be vented into the atmosphere .
Step 1: Identification and Labeling
-
Clearly label all containers holding R-112 with its chemical name (1,1,2,2-Tetrachloro-1,2-difluoroethane), CAS number (76-12-0), and hazard warnings.
Step 2: Secure Storage
-
Store R-112 in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as reactive metals (e.g., sodium, potassium, aluminum).
-
Ensure containers are tightly sealed and in good condition to prevent leaks.
Step 3: Arrange for Professional Recovery
-
The transfer of R-112 from equipment or containers for disposal must be performed by an EPA-certified technician .
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a recovery service.
Step 4: Refrigerant Recovery Process
-
The certified technician will use specialized, EPA-certified recovery equipment to safely extract the R-112.
-
The recovery process must meet specific efficiency standards to minimize atmospheric release.
Step 5: Final Disposition of Recovered R-112
Once recovered, the R-112 will be managed through one of the following three options:
-
Recycling: The refrigerant is cleaned on-site to remove contaminants and can be reused in the same or another piece of equipment owned by the same entity.
-
Reclamation: The refrigerant is sent to an EPA-certified reclaimer to be reprocessed and purified to meet the standards of virgin R-112.
-
Destruction: The refrigerant is sent to a licensed facility to be destroyed using approved technologies, such as high-temperature incineration.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the disposal of R-112 and other CFC refrigerants.
| Parameter | Value/Specification | Regulation/Source |
| Recovery Equipment Efficiency | Must recover 90% of the refrigerant when the compressor is operational, or 80% if the compressor is not operational.[1] | U.S. EPA |
| Disposal Fee (Example) | Approximately $20/kilogram for CFC-11 (as a reference for CFCs).[2] | Refrigerant Management Canada |
| Reclaimed Refrigerant Purity | Must meet AHRI Standard 700 specifications, which is equivalent to virgin product.[3] | Air-Conditioning, Heating, and Refrigeration Institute (AHRI) |
| Allowable Leak Rate (Commercial) | For commercial refrigeration, leak rates above a certain threshold trigger mandatory repairs. | U.S. EPA |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for R-112.
Caption: R-112 Disposal Workflow
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of R-112 safely and in accordance with environmental regulations, thereby building trust and demonstrating a commitment to laboratory safety and responsible chemical handling.
References
Navigating the Safe Handling of R-112 (1,1,2,2-Tetrachloro-1,2-difluoroethane)
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of R-112, also known as 1,1,2,2-Tetrachloro-1,2-difluoroethane or CFC-112. Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. R-112 is a colorless solid or liquid with a mild, ether-like odor and is classified as a chlorofluorocarbon (CFC), a substance with significant environmental regulations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to R-112. The following table summarizes the required PPE for various tasks.
| Task Category | Required Personal Protective Equipment |
| Routine Handling (e.g., small quantities in a well-ventilated area) | - Safety glasses with side shields or chemical splash goggles - Nitrile or other chemically resistant gloves - Laboratory coat |
| Operations with Potential for Splashing or Aerosol Generation | - Chemical splash goggles and a face shield - Impervious clothing (e.g., chemically resistant suit or apron) - Chemically resistant gloves (e.g., Viton®, Teflon®) - Respiratory protection may be required based on risk assessment |
| Emergency Situations (e.g., spills) | - Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode - Fully encapsulating, chemical-resistant suit |
Quantitative Data Summary
Key quantitative safety and physical property data for R-112 are summarized below for easy reference.
| Property | Value |
| Chemical Formula | C₂Cl₄F₂ |
| Molecular Weight | 203.83 g/mol |
| Appearance | Colorless solid or liquid |
| Odor | Slight, ether-like |
| Boiling Point | 92.8 °C (199 °F) |
| Melting Point | 23.8 °C (74.8 °F) |
| OSHA Permissible Exposure Limit (PEL) | 500 ppm (4170 mg/m³) - 8-hour TWA |
| NIOSH Recommended Exposure Limit (REL) | 500 ppm (4170 mg/m³) - 10-hour TWA |
| Immediately Dangerous to Life or Health (IDLH) | 2,000 ppm |
Procedural Guidance: Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect containers for any signs of damage or leaks.
-
-
Personal Protective Equipment (PPE) Donning :
-
Don the appropriate PPE as specified in the table above based on the nature of the work.
-
-
Chemical Handling :
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Prevent the inhalation of vapors. If vapors are present, use appropriate respiratory protection.
-
R-112 is incompatible with chemically-active metals such as sodium, potassium, and powdered aluminum. Avoid contact with these materials.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.
-
Clean any contaminated surfaces.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
R-112 is a CFC and is subject to strict environmental regulations due to its ozone-depleting potential.
-
Do Not Release : Under no circumstances should R-112 be released into the atmosphere.
-
Collection : Collect all waste R-112 in designated, properly labeled, and sealed containers.
-
Certified Disposal : All disposal of R-112 must be conducted by a certified hazardous waste disposal company that is equipped to handle and recycle or destroy CFCs in accordance with federal and local regulations. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Experimental Protocols
Given that R-112 is primarily a refrigerant and solvent, its use in experimental protocols within a drug development context is limited. However, if used as a solvent or in a specific chemical reaction, the following general principles should be applied:
-
Risk Assessment : Conduct a thorough risk assessment for any new procedure involving R-112.
-
Small-Scale First : If possible, conduct the experiment on a small scale first to identify any potential hazards.
-
Reaction Monitoring : Continuously monitor the reaction for any unexpected changes in temperature, pressure, or gas evolution.
-
Quenching and Workup : Plan the quenching and workup procedures in advance to ensure they can be performed safely.
Visual Workflow for Safe Handling of R-112
Caption: Workflow for the safe handling of R-112 from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
